Product packaging for H-Abu-OH(Cat. No.:CAS No. 1492-24-6)

H-Abu-OH

Cat. No.: B1674651
CAS No.: 1492-24-6
M. Wt: 103.12 g/mol
InChI Key: QWCKQJZIFLGMSD-VKHMYHEASA-N
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Description

Overview of L-2-Aminobutyric Acid as a Non-Proteinogenic Alpha-Amino Acid

L-2-Aminobutyric acid (L-ABA) is classified as a non-proteinogenic alpha-amino acid. nih.govcaymanchem.com This means that while it possesses the basic structure of an amino acid, it is not one of the 20 common amino acids that are genetically coded for and incorporated into proteins during ribosomal protein synthesis. wikipedia.org It is an analogue of L-alanine but with an ethyl side chain instead of a methyl group. scientificlabs.co.uk L-ABA's significance stems from its role as a human metabolite and its utility as a key intermediate in the synthesis of various pharmaceutical compounds. nih.govsmolecule.com It is involved in the γ-glutamyl cycle, which regulates the biosynthesis of glutathione (B108866), and has been studied for its potential to modulate oxidative stress. scientificlabs.co.uk

Structural Characteristics and Isomeric Forms

The chemical formula for L-2-Aminobutyric acid is C4H9NO2. nih.gov It is an alpha-amino acid, meaning the amino group is attached to the alpha-carbon—the first carbon atom adjacent to the carboxyl group. hmdb.ca

L-2-Aminobutyric acid is the L-stereoisomer of 2-aminobutyric acid. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The "L" designation refers to the configuration of the molecule, which is a mirror image of its "D" counterpart, D-2-aminobutyric acid. nih.govontosight.ai These two enantiomers, L-ABA and D-ABA, can have different biological activities. The IUPAC name for L-2-Aminobutyric acid is (2S)-2-aminobutanoic acid. nih.gov

Table 1: Isomeric Forms of 2-Aminobutyric Acid

Isomer Full Name Chirality Natural Occurrence
L-2-Aminobutyric acid (2S)-2-aminobutanoic acid L-configuration Occurs naturally in various biological systems. ontosight.ai

Natural Occurrence and Distribution in Biological Fluids and Tissues

L-2-Aminobutyric acid is a naturally occurring metabolite found across various biological systems, from microbes to humans. nih.gov

This non-proteinogenic amino acid has been identified in a range of human biological fluids and tissues. It is present in serum, urine, blood, breast milk, and feces. hmdb.calipidmaps.org Additionally, it has been detected in the aqueous humor of the eye. mdpi.com The presence of L-ABA in these samples makes it a molecule of interest in metabolomics studies for understanding various physiological and pathological states. nih.gov

In mammals, L-2-Aminobutyric acid has been found in several organs. Notably, it is present in the kidney, liver, and myocardium (heart muscle). nih.gov Its presence in these tissues suggests a role in their metabolic processes. nih.gov

L-2-Aminobutyric acid has been identified as a bioactive compound in plants, particularly in black soybeans (Glycine max). researchgate.netnih.gov Research has explored the anti-neuroinflammatory effects of ethanolic extracts of black soybeans, with 2-aminobutyric acid being a key identified compound. researchgate.netnih.gov Fermentation and germination processes can influence the concentration of amino acids, including γ-aminobutyric acid (GABA), in black soybeans. mdpi.comnih.govplos.org

Several microorganisms have been engineered or utilized for the production of L-2-Aminobutyric acid. This is of significant interest for industrial applications due to the compound's use in pharmaceuticals.

Escherichia coli : Metabolic engineering has been successfully employed to produce L-ABA in E. coli. nih.govresearchgate.net By creating threonine-overproducing strains and introducing specific enzymes like L-threonine deaminase and L-leucine dehydrogenase, researchers have been able to achieve significant production yields of L-ABA from glucose. nih.govresearchgate.net

Saccharomyces cerevisiae : The baker's yeast, Saccharomyces cerevisiae, has also been engineered as a whole-cell biocatalyst for the production of (S)-2-aminobutyric acid. nih.gov Heterologous pathways have been designed starting from the endogenous amino acid L-threonine. nih.gov

Aspergillus tamarii : While research has focused on the production of other compounds like γ-aminobutyric acid (GABA) by various fungi, some filamentous fungi like Aspergillus oryzae are known to convert whey into a range of bioactive compounds. d-nb.infomdpi.com

Table 2: Microbial Production of L-2-Aminobutyric Acid

Microorganism Production Method Key Aspects
Escherichia coli Metabolic Engineering Overexpression of threonine and specific enzymes to convert it to L-ABA. nih.govresearchgate.net

Historical Context of L-2-Aminobutyric Acid Research

While the isomer γ-aminobutyric acid (GABA) was identified in the brain in 1950 and extensively studied for its role as a neurotransmitter, the research history of L-2-aminobutyric acid has followed a different trajectory, focusing more on its chemical synthesis and biotechnological potential. sfn.orgwikipedia.orgnih.gov Early research into the production of L-2-aminobutyric acid centered on chemical synthesis methods. nih.gov These traditional chemical routes, such as the ammonolysis of α-halogen acids, were explored for preparing the compound. nih.gov

The focus of research began to shift towards biocatalysis and biotechnology as interest grew in producing optically pure L-ABA for pharmaceutical applications. nih.gov A significant area of study has been the use of enzymes in transamination reactions. Early enzymatic methods used substrates like α-ketobutyric acid and L-aspartic acid with aromatic aminotransferases. nih.govgoogle.com However, these equilibrium-limited reactions often resulted in lower yields. google.com

This led to the development of more advanced, multi-enzyme cascade systems and metabolic engineering strategies to improve production efficiency and yield. researchgate.netfrontiersin.org Researchers began engineering microorganisms, such as Escherichia coli, to create microbial cell factories capable of producing L-2-aminobutyric acid from simple carbon sources like glucose. nih.govresearchgate.net This modern era of research focuses on optimizing biosynthetic pathways, enhancing enzyme activity and stability, and scaling up fermentation processes for industrial-level production. nih.govnih.gov

Significance of L-2-Aminobutyric Acid in Academic Research and Biotechnological Applications

The significance of L-2-aminobutyric acid stems primarily from its role as a key chiral building block in the synthesis of important pharmaceuticals and its utility as a non-canonical amino acid in biotechnological research. nih.govnih.gov

Pharmaceutical Intermediate: L-2-aminobutyric acid is a crucial precursor for the synthesis of several chiral drugs. nih.gov Most notably, it is used in the production of the antiepileptic drugs Levetiracetam (B1674943) and Brivaracetam. nih.govfrontiersin.org It is also a key intermediate for the antituberculosis agent Ethambutol. nih.govnih.gov The high demand for these optically pure pharmaceuticals has driven much of the research into efficient and environmentally friendly production methods for L-ABA. nih.gov

Biotechnological Production and Metabolic Engineering: A major focus of academic and industrial research is the fermentative production of L-2-aminobutyric acid using metabolically engineered microorganisms. nih.govresearchgate.net Scientists have successfully engineered strains of Escherichia coli to produce high titers of L-ABA by redirecting metabolic pathways. nih.govnih.gov This involves strategies such as:

Overexpressing key enzymes like L-threonine deaminase and leucine (B10760876) dehydrogenase. nih.govresearchgate.net

Deleting competing metabolic pathways to channel precursors like 2-ketobutyrate towards L-ABA synthesis. nih.govresearchgate.net

Optimizing cofactor regeneration systems and fermentation conditions. frontiersin.orgnih.gov

These efforts have led to significant improvements in production yields, making biosynthesis a viable alternative to chemical synthesis. nih.gov

Table 2: Examples of L-2-Aminobutyric Acid Production via Metabolic Engineering

Engineered Organism Key Genes/Enzymes Utilized Production Titer (g/L) Reference
Escherichia coli ilvA (L-threonine deaminase), leuDH (L-leucine dehydrogenase) 9.33 nih.govresearchgate.net
Escherichia coli Multi-pathway engineering, transport protein modification 42.14 nih.gov

This table presents selected research findings and is not exhaustive.

Applications in Peptide and Protein Research: As a non-proteinogenic amino acid (NPAA), L-2-aminobutyric acid is a valuable tool in peptide and protein engineering. nih.govnih.gov The incorporation of NPAAs into peptide sequences can fundamentally alter their properties, often leading to enhanced stability, potency, and bioavailability compared to peptides composed solely of natural amino acids. nih.govnih.gov L-2-aminobutyric acid is used as a substitute for natural amino acids like alanine (B10760859) in studies to probe peptide structure and function. sigmaaldrich.com It is also used in the biosynthesis of nonribosomal peptides, which are a class of natural products with diverse biological activities. chemicalbook.comfishersci.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B1674651 H-Abu-OH CAS No. 1492-24-6

Properties

IUPAC Name

(2S)-2-aminobutanoic acid
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InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
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InChI Key

QWCKQJZIFLGMSD-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C4H9NO2
Source PubChem
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DSSTOX Substance ID

DTXSID10883684
Record name Butanoic acid, 2-amino-, (2S)-
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Molecular Weight

103.12 g/mol
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Physical Description

Solid
Record name L-alpha-Aminobutyric acid
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CAS No.

1492-24-6
Record name (+)-α-Aminobutyric acid
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Record name L-Butyrine
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Record name Butanoic acid, 2-amino-, (2S)-
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Record name (-)-2-aminobutyric acid
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Record name .ALPHA.-AMINOBUTYRIC ACID, L-
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Record name L-alpha-Aminobutyric acid
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Melting Point

291 °C
Record name L-alpha-Aminobutyric acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of L 2 Aminobutyric Acid

Endogenous Biosynthesis Pathways

The primary route for the formation of L-2-aminobutyric acid in organisms is through the modification of α-keto acids, particularly 2-ketobutyric acid. This process is facilitated by a variety of enzymes that transfer an amino group to the keto acid.

The central reaction in the biosynthesis of L-2-aminobutyric acid is the transamination of 2-ketobutyric acid, also known as α-ketobutyrate or 2-oxobutyrate. hmdb.ca This reaction involves the transfer of an amino group from a donor molecule to 2-ketobutyric acid, converting it into L-2-aminobutyric acid. wikipedia.org This process is a key step in amino acid metabolism, allowing for the synthesis of non-essential amino acids from α-keto acid precursors. wikipedia.orgastrobiology.com

The precursor molecule, 2-ketobutyric acid, is significantly generated from the amino acid L-threonine through the action of the enzyme L-threonine deaminase (also known as threonine dehydratase). nih.govwikipedia.orgecmdb.ca This enzyme catalyzes the deamination of L-threonine, a two-step process that first involves the dehydration of L-threonine to form an unstable intermediate, 2-aminobut-2-enoate. ecmdb.ca This intermediate then spontaneously tautomerizes to 2-iminobutanoate, which is subsequently hydrolyzed to yield 2-ketobutyric acid and ammonia (B1221849). wikipedia.orgecmdb.ca The enzyme L-threonine deaminase is found in various organisms, including bacteria and plants, and plays a crucial role in the biosynthesis of isoleucine, where 2-ketobutyric acid is a key intermediate. wikipedia.org

L-Leucine dehydrogenase is another key enzyme involved in the synthesis of L-2-aminobutyric acid. It catalyzes the reductive amination of 2-ketobutyric acid. nih.govnih.gov This reaction utilizes an ammonium (B1175870) ion as the amino group donor and a reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a cofactor to reduce the keto group of 2-ketobutyric acid to an amino group, thereby forming L-2-aminobutyric acid. nih.gov Studies have shown that co-expression of L-threonine deaminase and L-leucine dehydrogenase can efficiently produce L-2-aminobutyric acid from L-threonine. nih.gov

Glutamate (B1630785) dehydrogenase (GDH) is a versatile enzyme that can also contribute to the synthesis of L-2-aminobutyric acid. nih.govmdpi.com GDH catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. nih.govwikipedia.org However, it can also catalyze the reverse reaction, the reductive amination of α-keto acids. mdpi.com In the context of L-2-aminobutyric acid synthesis, GDH can utilize 2-ketobutyric acid as a substrate, aminating it to form L-2-aminobutyric acid. nih.gov This reaction is particularly effective when coupled with other enzymatic reactions that regenerate the necessary cofactors. nih.gov

L-Aspartic acid can serve as an amino group donor in the transamination of 2-ketobutyric acid to form L-2-aminobutyric acid. nih.gov This reaction is catalyzed by aminotransferases, which facilitate the transfer of the amino group from L-aspartic acid to 2-ketobutyric acid, resulting in the formation of L-2-aminobutyric acid and oxaloacetate. nih.gov Engineered metabolic pathways in Escherichia coli have successfully utilized this reaction for the production of L-2-aminobutyric acid. nih.gov

The metabolism of the sulfur-containing amino acid L-cysteine can also contribute to the pool of 2-ketobutyric acid, which is a direct precursor for L-2-aminobutyric acid synthesis. hmdb.carupahealth.com The enzyme cystathionine (B15957) gamma-lyase, involved in the transsulfuration pathway, catalyzes the conversion of cystathionine into cysteine, ammonia, and 2-oxobutanoate (B1229078) (2-ketobutyric acid). hmdb.caymdb.ca This pathway links the metabolism of methionine and cysteine to the formation of the carbon skeleton required for L-2-aminobutyric acid biosynthesis. rupahealth.com

Data Tables

Table 1: Key Enzymes in L-2-Aminobutyric Acid Biosynthesis

EnzymeRoleSubstrate(s)Product(s)
L-Threonine DeaminaseFormation of 2-Ketobutyric AcidL-Threonine2-Ketobutyric acid, Ammonia
L-Leucine DehydrogenaseReductive Amination2-Ketobutyric acid, NH₄⁺, NADHL-2-Aminobutyric acid, NAD⁺, H₂O
Glutamate DehydrogenaseReductive Amination2-Ketobutyric acid, NH₄⁺, NADPH/NADHL-2-Aminobutyric acid, NADP⁺/NAD⁺, H₂O
AminotransferasesTransamination2-Ketobutyric acid, L-Aspartic acidL-2-Aminobutyric acid, Oxaloacetate
Cystathionine gamma-lyaseFormation of 2-Ketobutyric AcidCystathionineCysteine, Ammonia, 2-Ketobutyric acid

Table 2: Precursors and Intermediates in L-2-Aminobutyric Acid Biosynthesis

CompoundRole
L-ThreonineInitial substrate for 2-ketobutyric acid formation. nih.govwikipedia.org
2-Ketobutyric acidKey intermediate, direct precursor to L-2-aminobutyric acid. hmdb.ca
L-Aspartic acidAmino group donor in transamination. nih.gov
L-CysteineIts metabolism contributes to 2-ketobutyric acid formation. hmdb.canih.gov
CystathionineIntermediate in the transsulfuration pathway leading to 2-ketobutyric acid. hmdb.ca

Role of the γ-Glutamyl Cycle in Glutathione (B108866) Biosynthesis Regulation

The γ-glutamyl cycle is a pivotal metabolic pathway for both the synthesis and degradation of glutathione, a major cellular antioxidant. nih.govnih.gov This cycle is not a direct biosynthetic route to L-2-aminobutyric acid but is crucial for maintaining the pool of precursor amino acids, particularly cysteine. The cycle begins with the synthesis of γ-glutamylcysteine from glutamate and cysteine, followed by the addition of glycine (B1666218) to form glutathione. nih.gov

A key enzyme in this cycle, γ-glutamyl transpeptidase (GGT), is located on the outer surface of the cell membrane. nih.govnih.gov It breaks down extracellular glutathione, releasing cysteinylglycine, which is further hydrolyzed to cysteine and glycine. nih.gov This process provides a steady supply of cysteine, which is often the rate-limiting substrate for the de novo synthesis of glutathione inside the cell. nih.govnih.gov By regulating the availability of precursor amino acids, the γ-glutamyl cycle indirectly influences the broader metabolic network from which L-2-aminobutyric acid precursors are derived.

Catabolism of Methionine, Threonine, and Serine as Precursors

The direct biosynthetic precursors for L-2-aminobutyric acid are derived from the catabolism of common proteinogenic amino acids, primarily threonine and methionine.

In vitro studies with mixed ruminal bacteria have demonstrated that both methionine and threonine can be degraded to produce 2-aminobutyric acid. wikipedia.org The catabolism of threonine is a well-established route, where L-threonine is deaminated by the enzyme threonine deaminase (also known as threonine dehydratase) to form 2-ketobutyrate. nih.govproquest.com This α-keto acid is a key intermediate that can then be converted to L-2-aminobutyric acid.

The catabolic pathway from methionine also leads to the formation of 2-aminobutyric acid. wikipedia.org While the specific enzymatic steps can vary between organisms, the pathway generally involves the conversion of methionine to intermediates that can enter central metabolism and ultimately be converted to 2-ketobutyrate.

Engineered Biosynthetic Pathways for L-2-Aminobutyric Acid Production

To meet the industrial demand for optically pure L-2-aminobutyric acid, significant research has focused on developing engineered microbial strains capable of high-yield production.

Metabolic Engineering in Model Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

Model organisms such as Escherichia coli and Saccharomyces cerevisiae have been metabolically engineered to produce L-2-aminobutyric acid. nih.govproquest.com These efforts typically involve the introduction and overexpression of genes encoding key enzymes and the deletion of genes that divert intermediates to competing pathways. The primary strategy is to create a synthetic pathway that efficiently converts a readily available substrate, like L-threonine or glucose, into L-2-aminobutyric acid. proquest.com

Gene Overexpression Strategies (e.g., ilvA, leuDH, tyrB, alsS)

A common approach in E. coli involves a two-step enzymatic process starting from L-threonine. nih.gov This is achieved through the overexpression of specific genes:

ilvA : This gene from E. coli encodes threonine deaminase, which catalyzes the deamination of L-threonine to 2-ketobutyrate. nih.govproquest.com

leuDH : The gene for leucine (B10760876) dehydrogenase, often sourced from organisms like Thermoactinomyces intermedius or Bacillus cereus, is overexpressed to catalyze the reductive amination of 2-ketobutyrate to L-2-aminobutyric acid. proquest.comnih.gov

tyrB : This E. coli gene encodes a tyrosine aminotransferase, which can also convert 2-ketobutyrate to L-2-aminobutyric acid using an amino donor like L-aspartate. nih.gov

alsS : To improve the purity of the final product, the gene for α-acetolactate synthase from Bacillus subtilis (alsS) is introduced. This enzyme diverts the common byproduct, pyruvate, to the non-interfering compound acetolactate, thereby reducing the formation of L-alanine. nih.govnih.gov

The concerted action of these overexpressed enzymes creates a robust pathway for the targeted synthesis of L-2-aminobutyric acid. nih.gov

Pathway Optimization for Enhanced Yield and Purity

Further enhancements in L-2-aminobutyric acid production have been achieved through meticulous pathway optimization. A key strategy is the deletion of genes that lead to the formation of byproducts or consume the desired intermediates. For instance, in an E. coli strain engineered for L-2-aminobutyric acid production from L-threonine, the ilvIH gene, which encodes an enzyme that directs 2-ketobutyrate towards the isoleucine biosynthesis pathway, was deleted to increase the flux towards L-2-aminobutyric acid. proquest.com

Another significant challenge is the formation of L-alanine as a byproduct, which is structurally similar to L-2-aminobutyric acid and difficult to separate. wikipedia.org To address this, a multi-enzyme system has been developed. By introducing alanine (B10760859) racemase from Bacillus subtilis and D-amino acid oxidase from Rhodotorula gracilis, the contaminating L-alanine is converted to D-alanine and then to pyruvate, which can be further metabolized or diverted. wikipedia.org This strategy has proven effective in achieving high-purity L-2-aminobutyric acid. wikipedia.org

The table below summarizes the results of various metabolic engineering strategies for L-2-aminobutyric acid production.

Table 1: Metabolic Engineering Strategies for L-2-Aminobutyric Acid Production in E. coli
Engineered Strain / System Key Genetic Modifications Substrate Product Titer Productivity Reference
E. coli K12 Overexpression of tyrB, ilvA, and alsS L-threonine, L-aspartate - - nih.gov
E. coli THR ΔrhtAΔilvIH Co-overexpression of ilvA and leuDH Glucose 9.33 g/L 0.19 g/L/h proquest.com
Whole-cell catalyst Overexpression of threonine deaminase, leucine dehydrogenase, and formate (B1220265) dehydrogenase L-threonine - 6.37 g/L/h nih.gov
Strategies for Cofactor Regeneration (e.g., NADH Regeneration using Formate Dehydrogenase)

The reductive amination of 2-ketobutyrate catalyzed by leucine dehydrogenase requires the cofactor NADH. nih.gov To avoid the need to add this expensive cofactor to the reaction mixture and to ensure its continuous supply, a cofactor regeneration system is often integrated into the engineered pathway.

Improving Thermostability of Key Enzymes (e.g., L-Threonine Deaminase)

The enzymatic synthesis of L-ABA often involves L-threonine deaminase, which catalyzes the conversion of L-threonine to α-ketobutyrate, a key intermediate. nih.gov The stability of this enzyme under industrial conditions is crucial for maximizing yield and efficiency. Researchers have focused on enhancing the thermostability of L-threonine deaminase through protein engineering.

Directed evolution and rational design have been employed to create mutants of L-threonine deaminase from Escherichia coli K12 with significantly improved heat tolerance. cancer.gov For instance, the mutant G323D/F510L/T344A exhibited a 20-fold increase in its half-life at 42 °C, from 10 minutes for the wild-type to 210 minutes. cancer.govresearchgate.net This enhancement allows the enzyme to withstand higher temperatures during the biotransformation process, leading to increased productivity of L-ABA. cancer.gov Another study identified that the triple mutant K75E/K363E/K420E of L-threonine deaminase showed a 7.3-fold increase in its half-life at 33 °C compared to the wild-type, without compromising its enzymatic activity. researchgate.net

Table 1: Enhanced Thermostability of L-Threonine Deaminase Mutants

MutantFold Increase in Half-lifeTemperature for 50% Activity Decrease (15 min)Reference
G323D/F510L/T344A20-fold (at 42 °C)53 °C cancer.govresearchgate.net
K75E/K363E/K420E7.3-fold (at 33 °C)Not specified researchgate.net
Substrate Utilization (e.g., L-Threonine, L-Glutamate, Glucose, Citramalate, Citraconate, 2-Oxobutanoate)

The biosynthesis of L-ABA can start from various substrates, offering flexibility in production pathways.

L-Threonine: A common and direct precursor, L-threonine is converted to 2-oxobutanoate (α-ketobutyrate) by L-threonine deaminase. nih.govnih.gov This intermediate is then reductively aminated to form L-ABA. researchgate.net Fed-batch fermentation strategies using L-threonine have been developed to achieve high titers of L-ABA. nih.gov For example, feeding L-threonine to engineered Saccharomyces cerevisiae cultures increased L-ABA production significantly. nih.gov

L-Glutamate and L-Aspartic Acid: These amino acids can serve as amino group donors in transamination reactions. nih.govsigmaaldrich.com For instance, L-ABA can be synthesized from L-threonine and L-aspartic acid using threonine deaminase and an aromatic aminotransferase. nih.gov

Glucose: As a primary carbon source, glucose can be fermented by metabolically engineered microorganisms to produce L-ABA. nih.gov Engineered E. coli strains have been developed to convert glucose into L-ABA by redirecting carbon flux towards its synthesis. nih.gov

Citramalate and Citraconate: These substrates can be converted to 2-oxobutanoate by native enzymes in host cells like E. coli. google.com Genetically engineered strains can then convert 2-oxobutanoate to L-ABA. This pathway is thermodynamically favorable due to the release of CO2, which drives the reaction forward. google.com

2-Oxobutanoate (α-Ketobutyric Acid): This is the direct keto acid precursor to L-ABA. nih.gov It can be produced from L-threonine deamination or other pathways and then converted to L-ABA via transamination or reductive amination. nih.govresearchgate.net

Enzymatic Biotransformation Systems

Various enzymatic systems have been developed to optimize the production of L-ABA, ranging from whole-cell catalysts to purified immobilized enzymes.

Whole-cell biotransformation utilizes genetically engineered microorganisms to catalyze the synthesis of L-ABA. This approach offers several advantages, including the elimination of the need for costly enzyme purification and the in-situ regeneration of cofactors. google.com

Engineered E. coli strains have been constructed to co-express the necessary enzymes, such as L-threonine deaminase, L-leucine dehydrogenase, and a dehydrogenase for cofactor regeneration (e.g., formate dehydrogenase or glucose dehydrogenase). google.comnih.govnih.gov By optimizing the expression levels of these enzymes, researchers have been able to solve issues like the inhibition caused by the accumulation of the intermediate 2-ketobutyric acid. google.comnih.gov This strategy has led to high yields of L-ABA, with one study reporting the production of 121 g of L-ABA from 150 g of L-threonine in a 5 L fermenter, achieving a 95% molar conversion rate. nih.gov Another system, which simultaneously synthesizes L-ABA and D-gluconic acid, converted 164 g/L of L-threonine and 248 g/L of D-glucose to 141.6 g/L of L-ABA and 269.4 g/L of D-gluconic acid. nih.gov

Immobilization of enzymes offers enhanced stability, reusability, and simplified product purification, making it a promising strategy for industrial-scale L-ABA production. nih.gov A recyclable biotransformation system has been developed using immobilized L-threonine deaminase, L-leucine dehydrogenase, and formate dehydrogenase. nih.govresearchgate.net

In this system, individual enzymes are immobilized on a solid support, such as epoxy resin. researchgate.net The optimized system demonstrated a high conversion yield of L-threonine (99.9%) and a theoretical yield of L-ABA of over 90%. nih.govresearchgate.net Over 30 batch transformation experiments, 90 g/L of L-threonine was consistently converted to 73.9 g/L of L-ABA with a theoretical yield greater than 95% within 120-145 minutes. nih.gov This demonstrates the potential of immobilized enzyme technology for robust and efficient L-ABA production.

Table 2: Comparison of L-ABA Production Systems

SystemKey EnzymesSubstrate(s)Product TiterConversion/YieldReference
Whole-Cell BiotransformationL-threonine deaminase, L-leucine dehydrogenase, Formate dehydrogenaseL-threonine121 g/L95% molar conversion nih.gov
Whole-Cell BiotransformationL-threonine deaminase, L-leucine dehydrogenase, Glucose dehydrogenaseL-threonine, D-glucose141.6 g/L L-ABA, 269.4 g/L D-gluconic acid>99% yield nih.gov
Immobilized Enzyme SystemL-threonine deaminase, L-leucine dehydrogenase, Formate dehydrogenaseL-threonine73.9 g/L>95% theoretical yield nih.gov

The synthesis of L-ABA and other non-canonical amino acids often benefits from multi-enzyme cascade reactions, where the product of one enzymatic reaction becomes the substrate for the next. nih.gov These one-pot systems improve efficiency by minimizing the isolation of intermediates and can drive unfavorable reactions forward. sciepublish.com

For L-ABA production from L-threonine, a three-enzyme cascade is commonly employed, consisting of L-threonine deaminase, an amino acid dehydrogenase (like L-leucine dehydrogenase), and an enzyme for cofactor regeneration (like formate dehydrogenase). researchgate.netnih.gov This cascade efficiently converts L-threonine to 2-oxobutanoate, which is then reductively aminated to L-ABA, with the continuous regeneration of the required NADH cofactor. researchgate.net Such systems have been successfully implemented both with purified enzymes and within whole-cell biocatalysts, demonstrating high conversion rates. nih.govnih.gov The development of these cascades is a key strategy for the sustainable and industrial-scale production of a wide range of non-canonical amino acids. nih.govfrontiersin.org

Regulation of L-2-Aminobutyric Acid Metabolism

The metabolic pathways leading to L-ABA are subject to regulation to ensure cellular homeostasis. A key regulatory point is the enzyme L-threonine deaminase, which is allosterically regulated. wikipedia.org This enzyme is typically inhibited by L-isoleucine, the end product of a pathway that also utilizes 2-oxobutanoate. wikipedia.org This feedback inhibition prevents the overproduction of isoleucine.

Conversely, L-valine, the product of a parallel pathway, can act as an activator of L-threonine deaminase, promoting the synthesis of 2-oxobutanoate. wikipedia.org In the context of L-ABA production, this regulation can be a bottleneck. To overcome this, metabolic engineering strategies are employed. For example, the gene responsible for the first step in the isoleucine synthesis from 2-oxobutanoate (ilvIH) can be deleted to block this competing pathway. nih.gov Furthermore, feedback inhibition of enzymes in the L-threonine biosynthesis pathway, such as aspartate kinase, can be removed to increase the precursor supply for L-ABA production. nih.gov

In some bioprocesses, the formation of by-products like L-alanine can occur. To address this, additional enzymes such as alanine racemase and D-amino acid oxidase have been introduced into the reaction system to selectively remove L-alanine, thereby simplifying the purification of L-ABA. nih.gov

Transcriptional Regulation

The efficient biosynthesis of L-2-aminobutyric acid in engineered microbial systems is highly dependent on the precise control of gene expression for the involved metabolic enzymes. Transcriptional regulation is a key strategy used to manage the flow of metabolites and maximize product yield.

Research in metabolic engineering has demonstrated that the strength of promoters used to drive the expression of key biosynthetic genes, such as ilvA (encoding L-threonine deaminase) and leuDH (encoding L-leucine dehydrogenase), is a critical factor. nih.gov By altering the promoters, researchers can modulate the expression levels of these enzymes to balance the metabolic pathway and avoid the accumulation of toxic intermediates. For instance, in an engineered E. coli strain, different promoters were tested to regulate the expression of ilvA and leuDH to optimize the conversion of L-threonine to L-ABA. nih.gov

Table 1: Genetic Modifications and Promoter Regulation in Engineered E. coli for L-ABA Production

Strain ModificationKey Genes and PromotersEffect on L-ABA ProductionReference
Overexpression of ilvA and leuDHpTrc-ilvA-leuDHInitial production of L-ABA from L-threonine nih.gov
Deletion of rhtA (threonine exporter)ΔrhtAIncreased intracellular threonine, leading to higher L-ABA titer (3.09 g/L to 3.72 g/L) nih.gov
Deletion of ilvIH (isoleucine pathway)ΔilvIHBlocked competing pathway, increased L-ABA to 5.39 g/L nih.gov
Promoter ReplacementGap-ilvA-Pbs-leuDHOptimized enzyme expression, final titer of 9.33 g/L in fed-batch fermentation nih.gov

Feedback Inhibition Mechanisms

Feedback inhibition is a crucial cellular regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme that acts early in the pathway. In the context of L-ABA biosynthesis, a significant hurdle is the feedback inhibition of L-threonine deaminase (ilvA) by L-isoleucine, a structurally similar amino acid whose natural biosynthetic pathway also begins with L-threonine. nih.gov

High intracellular concentrations of L-isoleucine can bind to L-threonine deaminase and reduce its activity, thereby limiting the conversion of L-threonine to 2-ketobutyrate, the direct precursor for L-ABA. nih.gov This inhibition diverts the carbon flux away from the desired product. To overcome this limitation, metabolic engineering strategies are employed to remove or reduce this feedback inhibition.

Key research findings on overcoming feedback inhibition include:

Gene Deletion: In E. coli, deleting the ilvIH gene, which encodes an enzyme in the L-isoleucine biosynthesis pathway, was shown to be an effective strategy. This deletion blocks the competing pathway, preventing the accumulation of L-isoleucine and thereby relieving the inhibition on L-threonine deaminase. This modification significantly redirected the carbon flux from L-threonine towards 2-ketobutyrate production. nih.gov

Enzyme Mutation: In Saccharomyces cerevisiae, mutating the aspartate kinase enzyme, encoded by the HOM3 gene, has been shown to abrogate feedback inhibition within the threonine anabolic pathway. nih.gov This modification leads to a significant increase in intracellular L-threonine levels, which in turn boosts the production of L-ABA when the downstream pathway is present. nih.govsigmaaldrich.com The G425D mutation in Hom3 is one such example that has been successfully used to enhance threonine-derived products. nih.gov

These findings highlight that alleviating feedback inhibition is a critical step for improving the efficiency of L-ABA production in microbial cell factories.

Table 2: Effect of Removing Feedback Inhibition on L-ABA Production in S. cerevisiae

Genetic ModificationTarget EnzymeEffect on Precursor/ProductReference
Mutation of HOM3 (G425D)Aspartate KinaseAbrogated feedback inhibition, leading to a significant boost in intracellular L-threonine. nih.gov
Expression of mutated HOM3Aspartate KinaseElevated L-ABA biosynthesis to over 0.49 mg/L without external L-threonine feeding. nih.govsigmaaldrich.com
Deletion of FPR1Peptidyl-prolyl cis-trans isomeraseEnhanced intracellular L-threonine by approximately 2.5-fold, suggesting a role in regulating Hom3. nih.gov

Influence of Environmental Factors on Metabolic Flux

The metabolic flux towards L-2-aminobutyric acid in microbial fermentation is significantly influenced by various environmental and process parameters. The optimization of these factors is essential for maximizing the yield and productivity of L-ABA. While direct, comprehensive studies on environmental effects for L-ABA are often embedded within broader metabolic engineering research, principles can be drawn from studies on the biosynthesis of other amino acids, such as gamma-aminobutyric acid (GABA), and from the reported fermentation conditions for L-ABA production.

Key environmental factors include:

pH: The pH of the culture medium is a critical variable that affects both microbial growth and the activity of biosynthetic enzymes. nih.gov For GABA production, an acidic environment is generally beneficial, and maintaining an optimal pH (e.g., pH 4.5-5.0) has been shown to enhance the yield by maximizing the activity of glutamate decarboxylase. nih.govmdpi.com Similarly, for L-ABA production, controlling the pH during fermentation is a standard practice to maintain cellular health and enzyme function, often as part of a fed-batch fermentation strategy. nih.gov

Temperature: Culture temperature directly impacts enzyme kinetics and microbial growth rates. Different microorganisms have optimal temperature ranges for producing specific metabolites. For example, GABA production in various Lactobacillus species has been optimized at temperatures ranging from 30°C to 37°C. nih.govmdpi.com The fermentative production of L-ABA in E. coli is also conducted under controlled temperature conditions to ensure robust growth and enzymatic conversions. nih.gov

Substrate and Co-substrate Availability: The concentration and feeding strategy for the primary substrate (e.g., glucose) and precursors (e.g., L-threonine) are paramount. nih.govnih.gov Fed-batch fermentation is a commonly used technique in which substrates are fed to the bioreactor in a controlled manner. This approach prevents substrate inhibition, avoids the accumulation of toxic byproducts, and allows for high-density cell cultures, ultimately leading to higher product titers. nih.gov In a one-pot synthesis system for L-ABA, the availability of a co-substrate like formate was essential for regenerating the cofactor NADH, which is required by L-leucine dehydrogenase for the reductive amination step. nih.gov

The careful control of these environmental factors in a bioreactor setting is essential for redirecting metabolic flux efficiently towards L-ABA and achieving industrially relevant production levels. nih.govnih.gov

Biological Functions and Roles of L 2 Aminobutyric Acid

Role in Glutathione (B108866) Homeostasis and Oxidative Stress Response

L-2-Aminobutyric acid, a non-proteinogenic amino acid, plays a significant role in the intricate balance of glutathione (GSH) homeostasis and the cellular response to oxidative stress. nih.govmdpi.com Its structural similarity to cysteine allows it to participate in related metabolic pathways, particularly when the cell is under stress. researchgate.net Research indicates that L-2-aminobutyric acid is involved in compensating for glutathione depletion and actively helps protect cells from oxidative damage. researchgate.netnih.govmedchemexpress.com

Under conditions of oxidative stress, when the demand for the antioxidant glutathione increases, the synthesis pathway can utilize L-2-aminobutyric acid as a substrate. nih.govmedchemexpress.com L-2-Aminobutyric acid serves as a precursor for the biosynthesis of ophthalmic acid (γ-glutamyl-L-2-aminobutyryl-glycine), a tripeptide analog of glutathione. nih.govwikipedia.orgnih.gov

The enzymes responsible for glutathione synthesis, glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS), can substitute L-2-aminobutyric acid for cysteine, especially when cysteine levels are limited. wikipedia.orgresearchgate.net This results in the formation of ophthalmic acid. wikipedia.orgnih.govresearchgate.net Consequently, the accumulation of ophthalmic acid is often observed in conditions of oxidative stress and is linked to the consumption of glutathione. nih.govmedchemexpress.comnih.gov The biosynthesis of ophthalmic acid is therefore regulated by the relative cellular concentrations of L-2-aminobutyric acid and cysteine. wikipedia.orgresearchgate.net

L-2-Aminobutyric acid has been shown to actively modulate and increase the levels of intracellular glutathione. researchgate.netnih.gov Studies have demonstrated that administration of L-2-aminobutyric acid can lead to a significant rise in both circulating and myocardial glutathione levels. researchgate.netnih.govmedchemexpress.com This suggests a role beyond being a simple substitute in related pathways; it appears to actively promote glutathione synthesis. researchgate.net The mechanism for this increase is linked to its influence on key cellular energy sensors. researchgate.net In one study, incubating H9c2 cardiomyocytes with 5 mM L-2-aminobutyric acid for 30 minutes resulted in a notable increase in intracellular GSH levels. researchgate.netresearchgate.net

L-2-Aminobutyric acid exerts protective effects against oxidative stress by influencing reactive oxygen species (ROS). researchgate.netmedchemexpress.com In a murine model of doxorubicin-induced cardiomyopathy, an increase in ROS was associated with an accumulation of L-2-aminobutyric acid and a compensatory maintenance of glutathione levels in the myocardium. researchgate.netmedchemexpress.com This suggests that L-2-aminobutyric acid is part of a cellular defense mechanism against the damage caused by ROS. researchgate.net Its ability to bolster glutathione levels is a key part of this protective function, as glutathione is a critical antioxidant for neutralizing ROS. researchgate.net

A primary mechanism through which L-2-aminobutyric acid increases intracellular glutathione levels is by activating AMP-activated protein kinase (AMPK). researchgate.netnih.govmedchemexpress.com AMPK is a crucial cellular energy sensor that, when activated, can alter metabolic pathways to increase ATP production and mitigate stress. Research has shown that L-2-aminobutyric acid treatment leads to the activation of AMPK. researchgate.net This activation was confirmed by observing the phosphorylation of acetyl-CoA carboxylase (ACC), a downstream target of AMPK. researchgate.net Furthermore, when an AMPK inhibitor was used, the L-2-aminobutyric acid-induced increase in glutathione was prevented, confirming the essential role of AMPK in this process. researchgate.net

Research Findings on L-2-Aminobutyric Acid's Effect on H9c2 Cardiomyocytes

The following table summarizes the effects of incubating H9c2 cells with L-2-Aminobutyric acid as observed in a key study.

Parameter MeasuredConditionOutcomeCitation
Intracellular GSH Levels Incubation with 5 mM L-2-Aminobutyric acid for 30 minSignificant increase in Glutathione (GSH) researchgate.net
AMPK Activation Incubation with 5 mM L-2-Aminobutyric acidIncreased phosphorylation of ACC (a downstream target of AMPK) researchgate.net
GSH Production with Inhibitor Pretreatment with AMPK inhibitor followed by L-2-Aminobutyric acidThe L-2-Aminobutyric acid-induced increase in GSH was blocked researchgate.net

Involvement in Cellular Signaling Pathways

Beyond its role in managing oxidative stress, L-2-aminobutyric acid is also involved in modulating specific cellular signaling pathways, notably those related to inflammation and the immune response.

L-2-Aminobutyric acid has been found to influence the production of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes. Specifically, research has shown that L-2-aminobutyric acid can inhibit nitric oxide production induced by lipopolysaccharide (LPS) in mouse bone marrow-derived macrophages. caymanchem.comlipidmaps.org In these studies, L-2-aminobutyric acid reduced the bactericidal activity of the macrophages at concentrations of 0.1 mM and 1 mM, demonstrating its modulatory effect on this aspect of the innate immune response. caymanchem.comlipidmaps.orgbiocompare.com

Effect of L-2-Aminobutyric Acid on Macrophage Activity

Cell TypeStimulantL-2-Aminobutyric Acid ConcentrationObserved EffectCitation
Mouse Bone Marrow-Derived MacrophagesLipopolysaccharide (LPS)0.1 mM and 1 mMInhibition of Nitric Oxide (NO) production; reduced bactericidal activity caymanchem.comlipidmaps.orgbiocompare.com

Effects on Cell-Cell Signaling

L-2-Aminobutyric acid (L-ABA) participates in cell signaling, notably by modulating the production of key signaling molecules. caymanchem.combiocompare.com Research has demonstrated that L-ABA can inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in mouse bone marrow-derived macrophages. caymanchem.combiocompare.com Nitric oxide is a critical signaling molecule involved in various physiological and pathological processes, including immune responses and neurotransmission. The ability of L-ABA to influence its production points to a role in regulating intercellular communication, particularly in the context of an inflammatory response. caymanchem.com Furthermore, L-ABA is considered a cell-signaling molecule itself, with evidence suggesting it can act as a messenger between cells. mdpi.com

Regulation of Inflammatory Pathways (e.g., NF-kB, IL6-JAK/STAT3)

L-2-Aminobutyric acid has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling pathways. nih.govresearchmap.jpresearchmap.jp In studies using LPS-induced human neuroblastoma (SH-SY5Y) cells, L-ABA treatment led to the downregulation of inflammatory cytokines such as Interleukin-6 (IL6) and Tumor Necrosis Factor-alpha (TNFA). nih.govresearchmap.jp

Whole-transcriptomic analysis has provided deeper insight into these mechanisms, revealing that L-ABA inhibits several critical inflammatory pathways. researchmap.jp Notably, the Tumor Necrosis Factor alpha (TNFα) signaling via the Nuclear Factor-kappa B (NF-κB) pathway and the IL6-JAK/STAT3 signaling pathway were significantly downregulated in cells treated with L-ABA. nih.govresearchmap.jp The NF-κB pathway is a central regulator of inflammatory gene expression, and its inhibition by L-ABA underscores the compound's anti-inflammatory potential. researchmap.jpnih.govfrontiersin.org Similarly, the IL6-JAK/STAT3 pathway is crucial for mediating inflammatory responses, and its suppression by L-ABA further highlights its regulatory role. nih.govresearchmap.jpmdpi.com Research also indicates that L-ABA's close analog, GABA, can alleviate hepatic inflammation by modulating TLR4/NF-κB pathways. researchgate.net

Table 1: Effect of L-2-Aminobutyric Acid on Inflammatory Pathways and Molecules
Pathway/MoleculeEffect of L-2-Aminobutyric AcidExperimental ContextSource(s)
NF-κB Signaling PathwayDownregulation/InhibitionLPS-induced SH-SY5Y cells nih.gov, researchmap.jp
IL6-JAK/STAT3 Signaling PathwayDownregulation/InhibitionLPS-induced SH-SY5Y cells nih.gov, researchmap.jp
IL6 (Cytokine)DownregulationLPS-induced SH-SY5Y cells nih.gov, researchmap.jp
TNFA (Cytokine)DownregulationLPS-induced SH-SY5Y cells nih.gov, researchmap.jp
Nitric Oxide (NO)Inhibition of LPS-induced productionMouse bone marrow-derived macrophages caymanchem.com, biocompare.com

Contributions to Neurological Processes

Analogous Relationship with Neurotransmitters (e.g., GABA, Glutamate)

L-2-Aminobutyric acid shares structural and functional similarities with major neurotransmitters in the central nervous system (CNS), particularly gamma-aminobutyric acid (GABA) and glutamate (B1630785). researchmap.jpresearchmap.jp GABA is the principal inhibitory neurotransmitter, reducing neuronal excitability, while glutamate is the primary excitatory neurotransmitter. wikipedia.orgclevelandclinic.orgnih.govjst.go.jp The balance between these two is critical for maintaining normal brain function. clevelandclinic.orgnih.gov

L-ABA, also known as α-aminobutyric acid, possesses both an amine group and a carboxylic acid group, which enables it to participate in neurotransmission. researchmap.jpresearchmap.jp Its structure is analogous to both GABA and glutamate, leading to the hypothesis that it may modulate neurotransmission and influence GABAergic synapses. researchmap.jp While GABA is synthesized from glutamate, L-ABA is derived from the catabolism of amino acids like threonine and methionine. wikipedia.orghmdb.ca Despite the extensive research on GABA's role in the CNS, the specific functions of L-ABA are less characterized, though its structural similarity suggests potential interactions with neurotransmitter receptors or pathways. researchmap.jpresearchmap.jp

Potential Influence on Synaptic Plasticity and Neuronal Signaling

Emerging research indicates that L-2-Aminobutyric acid can influence essential neurobiological mechanisms, including synaptic plasticity and neuronal signaling, which are vital for optimal brain function. researchmap.jpresearchmap.jp Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. frontiersin.orgpnas.orgorserlab.com

Studies have shown that L-ABA treatment in LPS-induced neuroblastoma cells upregulates the expression of genes such as CALML3, GRIN2A, and GRIA2. nih.govresearchmap.jp These genes are known to influence the AMPK and CAMK2 signaling pathways, which are involved in neurotransmission and synaptic function. nih.govresearchmap.jp Furthermore, immunofluorescence analysis revealed that L-ABA treatment significantly increases the levels of Postsynaptic Density protein-95 (PSD-95) and intracellular calcium (Ca²+). nih.govresearchmap.jpresearchgate.net PSD-95 is a key scaffolding protein in the postsynaptic density of excitatory synapses, crucial for synaptic maturation and plasticity. The increase in these markers strongly suggests that L-ABA has a tangible effect on enhancing synaptic transmission. nih.govresearchmap.jp

Table 2: Influence of L-2-Aminobutyric Acid on Neuronal and Synaptic Markers
Marker/GeneEffect of L-2-Aminobutyric AcidAssociated FunctionSource(s)
PSD-95Increased levelsPostsynaptic scaffolding, synaptic plasticity nih.gov, researchmap.jp
Intracellular Ca²+Increased levelsSignal transduction, neurotransmitter release nih.gov, researchmap.jp
GRIN2A, GRIA2Upregulated expressionGlutamate receptor subunits, neurotransmission nih.gov, researchmap.jp
CALML3Upregulated expressionCalcium signaling, influences CAMK2 pathway nih.gov, researchmap.jp

Impact on Neuroinflammation and Neurodegenerative Conditions

The anti-inflammatory properties of L-2-Aminobutyric acid are particularly relevant to its role in the nervous system. Neuroinflammation is a key factor in the progression of many neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. researchmap.jpmdpi.com By down-regulating inflammatory pathways like NF-κB and reducing inflammatory cytokines, L-ABA demonstrates potential for mitigating the neuronal damage associated with these conditions. nih.govresearchmap.jpresearchmap.jp

Research suggests that L-ABA's ability to suppress neuroinflammation may offer therapeutic and preventive benefits for neurological disorders. nih.govresearchmap.jp Its neuroprotective effects have been noted in various studies, and it is considered a candidate for further research in neurodegenerative diseases, partly due to its ability to modulate glutathione homeostasis, which is crucial for combating oxidative stress. researchmap.jp The structural similarity to GABA, a neurotransmitter whose levels are often altered in neurological conditions like multiple sclerosis, further supports the potential relevance of L-ABA in this context. nih.gov

Role in Protein and Peptide Metabolism

L-2-Aminobutyric acid is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during standard ribosomal protein synthesis. caymanchem.comhmdb.ca However, it serves as a crucial building block in the nonribosomal synthesis of certain peptides and other molecules. hmdb.cachemicalbook.com

One key example is its role as a precursor in the biosynthesis of ophthalmic acid, a tripeptide analog of the vital antioxidant glutathione, which is found to accumulate under conditions of oxidative stress. hmdb.ca L-ABA is also utilized by nonribosomal peptide synthetases in microorganisms. hmdb.ca For instance, the enzyme FenE2, part of the fengycin (B216660) synthetase complex in Bacillus subtilis, activates L-ABA (along with L-Valine and L-Alanine) for incorporation into the lipopeptidic antibiotic fengycin. nih.gov

Furthermore, L-ABA is used as a substitute for the amino acid alanine (B10760859) in studies on peptide function. sigmaaldrich.com It is also a key intermediate in the chemical synthesis of several important pharmaceutical compounds, including the antiepileptic drug levetiracetam (B1674943) and the antituberculosis agent ethambutol. caymanchem.comnih.gov Its biosynthesis is often achieved from substrates like L-threonine through enzymatic pathways. sigmaaldrich.comresearchgate.net

Use as a Substitute for Alanine in Peptide Function Studies

L-2-Aminobutyric acid serves as a valuable tool in the study of peptide structure and function due to its structural similarity to the proteinogenic amino acid L-alanine. troscriptions.comchemicalbook.com As an L-alanine analogue with an ethyl side chain instead of a methyl group, it can be substituted into peptide sequences to probe the effects of increased side-chain size on peptide conformation and activity. chemicalbook.comnih.gov

Research has demonstrated that the substitution of L-alanine with L-2-aminobutyric acid can have significant consequences for peptide assembly. For instance, studies on the oligomerization of amino acids have shown that while α-L-alanine predominantly forms cyclic dimers, L-2-aminobutyric acid tends to yield linear oligomers. This highlights a fundamental difference in their condensation properties and suggests that the ethyl side chain of L-2-aminobutyric acid hinders the intramolecular cyclization that is common with L-alanine.

Substrate for Nonribosomal Peptide Synthases

L-2-Aminobutyric acid is a recognized substrate for nonribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that synthesize a wide range of bioactive peptides independently of the ribosome. chemicalbook.compublish.csiro.au These enzymes play a crucial role in the production of various secondary metabolites with important pharmaceutical applications.

A prominent example of a nonribosomal peptide containing L-2-aminobutyric acid is Cyclosporin A, a potent immunosuppressant. frontiersin.org The biosynthesis of Cyclosporin A involves an eleven-amino-acid cyclic peptide, which includes the nonproteinogenic L-2-aminobutyric acid. The NRPS machinery responsible for assembling Cyclosporin A specifically recognizes and incorporates L-2-aminobutyric acid into the growing peptide chain, showcasing the enzyme's ability to utilize non-standard amino acid building blocks. frontiersin.org The adenylation (A) domain of the NRPS is responsible for the initial recognition and activation of the specific amino acid substrate, in this case, L-2-aminobutyric acid, before its incorporation into the final peptide product.

Impact on Muscle Structure and Function

Recent research has shed light on the potential role of L-2-aminobutyric acid in modulating muscle characteristics. A comparative study on Gayal and yellow cattle identified L-2-aminobutyric acid as a metabolite that can influence meat quality. frontiersin.org The findings from this study suggest that L-2-aminobutyric acid contributes to the regulation of muscle structure and function by promoting amino acid metabolism within muscle cells. frontiersin.org This, in turn, can lead to improvements in meat texture and tenderness. frontiersin.org The research highlighted significantly higher levels of L-2-aminobutyric acid in the muscle of Gayal compared to yellow calves, correlating with differences in muscle fiber diameter and protein content. frontiersin.org

Table 1: Comparative Muscle Characteristics

Feature Gayal Yellow Cattle
Longissimus dorsi muscle fiber diameter Significantly higher Lower
Protein content Significantly higher Lower
L-2-Aminobutyric acid content in muscle Significantly higher Lower

Data derived from a study comparing Gayal and yellow cattle. frontiersin.org

Effects on Cell Culture Systems

Supplementation to in vitro Maturation Media for Oocytes and Embryos

L-2-Aminobutyric acid, referred to as L-α-amino butyrate (B1204436) (aAB) in some studies, has been investigated as a beneficial supplement in culture media for the in vitro maturation (IVM) of oocytes and the subsequent development of embryos. chemicalbook.compublish.csiro.au Research in porcine models has demonstrated that the addition of L-α-amino butyrate to the maturation medium can significantly enhance early embryonic development. publish.csiro.au

A study investigating the effects of aAB supplementation during the maturation of porcine oocytes revealed notable improvements in key developmental milestones. The findings are summarized in the table below.

Table 2: Effect of L-α-amino butyrate (aAB) Supplementation on Porcine Embryonic Development

Treatment Group Cleavage Rate (%) Blastocyst Formation Rate (%)
Control Not specified, used as baseline Not specified, used as baseline
aAB Supplemented 73.41 39.58
QA + aAB Supplemented 67.43 Not specified
QA without aAB 53.45 Not specified

Data from a study on the effects of quisqualic acid (QA) and aAB supplementation during porcine oocyte maturation. The study indicated that aAB supplementation improved cleavage and blastocyst formation compared to the control. The inhibitory effect of QA on the sodium-dependent amino acid transporter was partially overcome by aAB supplementation. publish.csiro.au

The mechanism behind this improvement is thought to be linked to the sodium-dependent amino acid transporter, as the inhibitory effects of quisqualic acid (an inhibitor of this transporter) were partially mitigated by the presence of L-α-amino butyrate. publish.csiro.au This suggests that L-2-aminobutyric acid's beneficial role in embryonic development is, at least in part, dependent on its transport into the oocyte.

Applications in Mammalian Cell Culture (e.g., SH-SY5Y neuronal cells)

L-2-Aminobutyric acid (also referred to as 2-AB) has shown potential in the context of neuronal cell culture, particularly with the human neuroblastoma cell line SH-SY5Y. This cell line is a widely utilized in vitro model for studying neuroinflammatory processes and neuronal function. mdpi.com

Research has indicated that 2-aminobutyric acid possesses neuroprotective properties. mdpi.com Studies using SH-SY5Y cells have explored the anti-inflammatory effects of 2-AB. In these experiments, inflammation was induced in the neuronal cells using lipopolysaccharide (LPS), a bacterial endotoxin. The results demonstrated that treatment with 2-AB led to a significant reduction in the expression of the inflammatory cytokine TNFA. mdpi.com While the physiological roles of 2-AB are not as extensively characterized as its isomer, gamma-aminobutyric acid (GABA), these findings suggest its potential as a modulator of neuroinflammation. mdpi.com

Table 3: List of Mentioned Compounds

Compound Name Abbreviation
L-2-Aminobutyric acid AABA, aAB, 2-AB
L-Alanine
Cyclosporin A
Lipopolysaccharide LPS
Tumor necrosis factor alpha TNFA
Quisqualic acid QA

L 2 Aminobutyric Acid in Disease and Health

Associated with Inflammatory Diseases

L-2-Aminobutyric acid has been identified as a key modulator of inflammatory responses, particularly in conditions such as sepsis, inflammatory bowel disease, and other diseases associated with macrophage activity.

Elevated levels of L-2-Aminobutyric acid have been investigated as a potential biomarker for the severity of sepsis. researchgate.netresearchgate.net Studies have noted a correlation between increased concentrations of this amino acid and various indicators of sepsis severity, including total aminoacidemia, lactate, and creatinine (B1669602) levels. researchgate.net In mouse models of sepsis, treatment with L-2-Aminobutyric acid has been shown to prolong survival, suggesting a protective role in this life-threatening condition. nih.govnih.gov Its mechanism appears to be linked to the modulation of immune cell function. nih.govnih.gov

Table 1: Research Findings on L-2-Aminobutyric Acid in Sepsis

Study FocusModel/PopulationKey FindingsReference
Biomarker PotentialHuman patientsSuggested as a marker for the severity of sepsis. researchgate.netresearchgate.net researchgate.netresearchgate.net
Therapeutic EffectSeptic miceTreatment with AABA led to prolonged survival. nih.gov nih.gov
Immune ModulationSepsis modelsAABA protects mice against LPS- and CLP-induced sepsis by suppressing pro-inflammatory macrophage function. nih.gov nih.gov

In the context of Inflammatory Bowel Disease (IBD), L-2-Aminobutyric acid has demonstrated therapeutic potential in preclinical models. In mouse models of colitis, a condition that mimics IBD, treatment with L-2-Aminobutyric acid resulted in reduced disease severity. nih.gov The mechanism underlying this effect is believed to be the inhibition of the activation and function of pro-inflammatory macrophages within the intestine. nih.gov Specifically, in mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, L-2-Aminobutyric acid treatment was shown to decrease the secretion of the pro-inflammatory cytokine IL-6 and inhibit the expression of co-stimulatory molecules on intestinal macrophages. nih.gov

Table 2: Research Findings on L-2-Aminobutyric Acid in IBD

Study FocusModelKey FindingsMechanism of ActionReference
Therapeutic EffectDSS-induced colitis in miceAABA treatment reduced disease severity and attenuated IL-6 secretion. nih.govnih.govEffectively relieves IBD by inhibiting the activation and function of pro-inflammatory macrophages. nih.gov nih.govnih.gov

Metabolites play a crucial role in regulating macrophage polarization and function during inflammation. nih.gov L-2-Aminobutyric acid has been shown to directly constrain inflammatory diseases by modulating macrophage activity. nih.govnih.gov Research demonstrates that it inhibits the polarization of macrophages into the pro-inflammatory M1 phenotype. nih.gov This inhibitory effect is achieved through a combination of metabolic reprogramming and epigenetic modifications. nih.gov L-2-Aminobutyric acid promotes metabolic pathways like oxidative phosphorylation while inhibiting glycolysis in macrophages. nih.gov Furthermore, it can increase the trimethylation of histone H3K27 at the promoter regions of genes associated with M1 macrophage inflammation, thereby suppressing their expression. nih.gov These findings highlight the potential of L-2-Aminobutyric acid as a therapeutic agent for a range of inflammatory diseases driven by macrophage activation. nih.gov

Table 3: Mechanistic Insights of L-2-Aminobutyric Acid in Macrophage-Associated Inflammation

AspectEffect of L-2-Aminobutyric AcidOutcomeReference
Macrophage PolarizationInhibits M1 macrophage polarization and function. nih.govConstrains macrophage-associated inflammatory diseases. nih.gov nih.gov
Metabolic ReprogrammingPromotes oxidative phosphorylation (OXPHOS), glutamine, and arginine metabolism; inhibits glycolysis. nih.govSuppresses pro-inflammatory macrophage activity. nih.gov nih.gov
Epigenetic ModificationIncreases H3K27me3 occupancy at the promoter regions of M1-associated inflammatory genes. nih.govInhibits the expression of pro-inflammatory genes. nih.gov nih.gov

Implications in Cancer Research

Beyond its role in inflammation, L-2-Aminobutyric acid has also been implicated in cancer, with studies focusing on its prognostic value and its interactions within the complex tumor microenvironment.

Table 4: Prognostic Role of L-2-Aminobutyric Acid in Head and Neck Cancer

Patient CohortAnalysisAssociation with L-2-Aminobutyric Acid LevelsImplicationReference
202 primary HNC patientsMultivariable logistic regressionIncreased levels were associated with a reduced risk of advanced stage HNC. nih.govPotential biomarker for disease stage. nih.gov nih.gov
202 primary HNC patientsMultivariate Cox regressionIncreased levels were associated with increased overall survival (OS). nih.govnih.govresearchgate.netPotential prognostic marker for survival. nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and other components where there is a competition for nutrients, including amino acids. news-medical.net This metabolic competition significantly influences tumor growth and immune responses. news-medical.net While direct studies on L-2-Aminobutyric acid's broad role in the TME are still developing, its established effects on macrophages provide significant insight. nih.govnih.gov Macrophages are a critical component of the TME and can either support or suppress tumor growth. researchgate.net By inhibiting the pro-inflammatory and potentially tumor-promoting M1 macrophage phenotype, L-2-Aminobutyric acid could alter the immune landscape within the TME. nih.govnih.gov This modulation of macrophage function suggests a potential mechanism by which L-2-Aminobutyric acid could influence tumor-immune interactions and, consequently, cancer progression. nih.govnews-medical.net

Link to Viral and Bacterial Infections

L-2-Aminobutyric acid has emerged as a molecule of interest in the context of infectious diseases, with research exploring its potential role as a biomarker and its involvement in therapeutic strategies.

Recent studies have highlighted the potential of L-2-Aminobutyric acid as a biomarker in COVID-19. An analysis of the serum amino acid profiles of 112 COVID-19 patients and 30 healthy individuals revealed significant differences in 20 amino acids. nih.govmdpi.com Among these, L-2-Aminobutyric acid and L-phenylalanine were identified as having biomarker potential for the disease. nih.govmdpi.com Furthermore, the research suggested that L-2-Aminobutyric acid could offer prognostic information regarding the course of the illness. nih.govmdpi.com The study, which utilized liquid chromatography-mass spectrometry (LC-MS/MS) to analyze the amino acid profiles, included patients with varying degrees of disease severity, from asymptomatic to severe/critical. nih.govmdpi.com

Another area of research has focused on γ-aminobutyric acid (GABA), a related compound, as a potential therapeutic agent. Preclinical studies in mice have suggested that GABA may limit the severity of COVID-19 by reducing viral load in the lungs and decreasing mortality rates. nih.gov

A separate study examining the urinary amino acid profiles of 30 moderately severe COVID-19 patients found elevated levels of GABA in 28 of the cases. reviewofoptometry.com This has led to speculation that the increase in GABA may be linked to changes in the gut microbiota or a direct effect of the virus on the brain. reviewofoptometry.com

Table 1: Study on Serum Amino Acid Profiles in COVID-19 Patients

Participant GroupNumber of ParticipantsKey Findings Related to L-2-Aminobutyric Acid
COVID-19 Patients112Identified as a potential biomarker for COVID-19. nih.govmdpi.com
May provide prognostic information on disease progression. nih.govmdpi.com
Control Group30Served as a baseline for comparison of amino acid profiles. nih.govmdpi.com

The role of L-2-Aminobutyric acid in tuberculosis is primarily linked to its use as a chiral intermediate in the synthesis of antituberculotic drugs. mdpi.com Specifically, the enantiomer (S)-2-aminobutyric acid is a key building block for the production of ethambutol, a medication on the World Health Organization's list of essential medicines used to treat tuberculosis. mdpi.com

Research has focused on developing biosynthetic pathways for the production of (S)-2-aminobutyric acid in microorganisms like Saccharomyces cerevisiae (baker's yeast). mdpi.com By introducing heterologous genes, scientists have been able to convert the endogenous amino acid L-threonine into (S)-2-aminobutyric acid. mdpi.com This biotechnological approach offers a more environmentally sound production route compared to traditional chemical synthesis, which often results in a racemic mixture of the compound. mdpi.com

While amino acids are crucial for the host's immune response against Mycobacterium tuberculosis, they are also utilized by the bacterium for its own growth and metabolism. nih.gov However, the direct role of L-2-Aminobutyric acid in the host-pathogen interaction during tuberculosis infection is not as clearly defined as its role in pharmaceutical synthesis.

Table 2: L-2-Aminobutyric Acid in Tuberculosis Drug Synthesis

DrugRole of (S)-2-Aminobutyric AcidSignificance
EthambutolChiral building block for synthesis. mdpi.comEssential anti-tuberculosis medication. mdpi.com

Role in Ocular Conditions

Emerging research suggests a potential link between L-2-Aminobutyric acid and certain ocular conditions, particularly in the context of myopia and oxidative stress.

Studies have identified L-2-aminobutyric acid as a metabolite of interest in relation to myopia and oxidative stress in the eye. One study found significantly higher levels of L-2-aminobutyric acid in the aqueous humor of patients with high myopia. nih.gov This non-protein amino acid is recognized for its physiological roles connected to oxidative stress in various tissues, including the human corneal endothelium. nih.gov

L-2-aminobutyric acid is a crucial intermediate in the biosynthesis of ophthalmic acid. Under conditions of oxidative stress, the synthesis of ophthalmic acid is significantly elevated. nih.gov This process runs parallel to the synthesis of glutathione (B108866), a major antioxidant. When glutathione is depleted due to oxidative stress, the synthesis of ophthalmic acid from L-2-aminobutyric acid increases. nih.gov Therefore, elevated levels of L-2-aminobutyric acid in the aqueous humor of myopic eyes may be indicative of an underlying oxidative stress environment. nih.gov

Furthermore, research has shown a potential connection between the progression of myopia and increased mechanical stress on the corneal endothelium, which could render it more fragile. reviewofoptometry.com Changes in the circulation of aqueous humor in myopic eyes might also affect the distribution of oxygen and contribute to the oxidative stress experienced by the corneal endothelium. reviewofoptometry.com

Table 3: L-2-Aminobutyric Acid Levels in High Myopia

ConditionFindingImplication
High MyopiaSignificantly higher levels of L-2-aminobutyric acid in the aqueous humor. nih.govSuggests a potential link to oxidative stress in the corneal endothelium. nih.gov

Cardiovascular Health

L-2-Aminobutyric acid plays a significant role in cardiovascular health, primarily through its influence on glutathione homeostasis within the myocardium.

Research has demonstrated that 2-Aminobutyric acid is involved in the metabolic regulation of the antioxidant glutathione. sightsage.com It is a byproduct of the synthesis of cysteine, a rate-limiting substrate for glutathione production. researchgate.netnih.gov Consequently, circulating levels of 2-Aminobutyric acid can reflect the compensatory synthesis of glutathione in response to oxidative stress. researchgate.netnih.gov

Studies involving a murine model of doxorubicin-induced cardiomyopathy, a condition known to increase reactive oxygen species, showed an accumulation of 2-Aminobutyric acid alongside the maintenance of myocardial glutathione levels. researchgate.netnih.gov This suggests that 2-Aminobutyric acid levels rise as the body works to counteract oxidative damage in the heart. researchgate.netnih.gov

Intriguingly, 2-Aminobutyric acid itself appears to have a protective role. It has been found to increase intracellular glutathione levels by activating AMP-activated protein kinase (AMPK), thereby exerting protective effects against oxidative stress. researchgate.netnih.gov Oral administration of 2-Aminobutyric acid in mice was shown to efficiently raise both circulating and myocardial glutathione levels, protecting against doxorubicin-induced cardiomyopathy. researchgate.netnih.gov This was the first study to demonstrate that 2-Aminobutyric acid modulates glutathione homeostasis in the myocardium. researchgate.net

Table 4: Effects of 2-Aminobutyric Acid on Myocardial Health

Experimental ModelInterventionObserved Effects
Murine model of doxorubicin-induced cardiomyopathyDoxorubicin administrationIncreased reactive oxygen species, accumulation of 2-AB, and maintenance of myocardial glutathione levels. researchgate.netnih.gov
MiceOral administration of 2-ABRaised circulating and myocardial glutathione levels, and protected against doxorubicin-induced cardiomyopathy. researchgate.netnih.gov

Cardioprotective Effects Against Oxidative Stress

L-2-aminobutyric acid (also known as α-aminobutyric acid) has demonstrated cardioprotective properties, particularly in the context of oxidative stress. Research indicates that this amino acid plays a significant role in the homeostasis of glutathione, a critical antioxidant in the myocardium. nih.govmedlink.com Oxidative stress, characterized by an excess of reactive oxygen species, is a key contributor to cardiac damage in various conditions, including doxorubicin-induced cardiomyopathy. medlink.com

A key finding is that L-2-aminobutyric acid can increase intracellular glutathione levels. nih.govmedlink.com It is generated from 2-oxobutyric acid, a byproduct of cysteine biosynthesis. Since cysteine is a rate-limiting substrate for the synthesis of glutathione, L-2-aminobutyric acid levels can reflect the compensatory mechanisms against oxidative stress. medlink.com

In a murine model of doxorubicin-induced cardiomyopathy, an increase in reactive oxygen species was linked to an accumulation of L-2-aminobutyric acid and the maintenance of myocardial glutathione levels. medlink.com Studies have shown that the administration of L-2-aminobutyric acid can effectively raise both circulating and myocardial levels of glutathione, thereby protecting the heart from drug-induced damage. medlink.com This protective mechanism involves the activation of AMP-activated protein kinase (AMPK). nih.govmedlink.com

Research Findings on L-2-Aminobutyric Acid's Cardioprotective Effects
Model/Study TypeKey FindingsMechanismReference
Murine Cardiomyopathy Model (Doxorubicin-induced)Increased reactive oxygen species are accompanied by L-2-aminobutyric acid accumulation and maintenance of myocardial glutathione levels. Oral administration of L-2-aminobutyric acid protects against cardiomyopathy.Modulates glutathione homeostasis; raises circulating and myocardial glutathione levels. medlink.com
Cell Culture (H9c2 cells)L-2-aminobutyric acid increases intracellular glutathione levels.Activates AMP-activated protein kinase (AMPK). nih.gov

Other Clinical Conditions

Reye's Syndrome

Reye's syndrome is a rare and serious condition, primarily affecting children and teenagers, characterized by acute noninflammatory encephalopathy and fatty degenerative liver failure. medcraveonline.com It typically follows a viral illness, and its incidence has dramatically decreased since the link to aspirin (B1665792) use was discovered. medcraveonline.com The pathophysiology involves mitochondrial injury, leading to disruptions in oxidative phosphorylation and fatty-acid beta-oxidation. medscape.com

A key diagnostic challenge is that several inborn errors of metabolism can present with Reye-like symptoms. medscape.comrcpch.ac.uk These include disorders of fatty acid oxidation, urea (B33335) cycle defects, and amino and organic acidopathies. medcraveonline.commedscape.com Therefore, a comprehensive metabolic workup, including a plasma amino acid analysis, is crucial in the differential diagnosis of any child presenting with suspected Reye's syndrome to exclude an underlying genetic metabolic disorder. nih.gov

Tyrosinemia

Tyrosinemia is an inherited metabolic disorder resulting from the body's inability to effectively break down the amino acid tyrosine. medlineplus.gov This leads to the accumulation of tyrosine and its toxic byproducts, which can cause severe liver, kidney, and neurological problems. medlineplus.govnih.gov There are three main types, each caused by a deficiency in a different enzyme in the tyrosine catabolic pathway. nih.gov

Diagnosis relies on biochemical testing that reveals elevated levels of tyrosine in the blood. nih.govnih.gov In Tyrosinemia Type I, plasma methionine levels may also be elevated due to liver dysfunction. nih.gov As the associated liver disease progresses, a more generalized disturbance in amino acid levels can be observed. medscape.com The analysis of plasma amino acids is a standard component of the diagnostic process for tyrosinemia. nih.govmedscape.com

Homocystinuria

Classic homocystinuria is an autosomal recessive inherited disorder of methionine metabolism, most commonly caused by a deficiency of the enzyme cystathionine (B15957) beta-synthase. wikipedia.orgrarediseases.org This enzymatic block leads to the accumulation of homocysteine and its precursor, methionine, in the blood and urine. nih.govmountsinai.org The condition affects multiple systems, including the eyes, skeleton, central nervous system, and vascular system, leading to a risk of thromboembolic events. wikipedia.org

The diagnosis is established through biochemical analysis, with the cardinal features being markedly increased concentrations of plasma total homocysteine and methionine. nih.gov A full plasma amino acid panel is a frontline test to identify these abnormalities. nih.govnih.gov Studies in mouse models of the disease have shown that the deficiency of cystathionine β-synthase can lead to significant upregulation of a wide range of amino acids in the serum, indicating a broad disruption of amino acid homeostasis. jst.go.jpnih.gov

Nonketotic Hyperglycinemia

Nonketotic hyperglycinemia (NKH), also known as glycine (B1666218) encephalopathy, is a rare, severe inherited disorder of glycine metabolism. sprintdiagnostics.inmedlineplus.gov It is caused by a deficiency in the glycine cleavage enzyme system, which is responsible for breaking down excess glycine. medlineplus.govmhmedical.com The resulting accumulation of glycine, particularly in the brain and cerebrospinal fluid (CSF), acts as a neurotransmitter and causes severe neurological symptoms, including seizures, lethargy, and developmental problems. sprintdiagnostics.innih.gov

The diagnosis of NKH is confirmed by demonstrating elevated levels of glycine in the plasma and, more definitively, in the CSF. sprintdiagnostics.inganeshdiagnostic.com A key diagnostic marker is an increased ratio of CSF glycine to plasma glycine. researchgate.net While glycine is the central amino acid of interest, broader amino acid panels are performed as part of the diagnostic evaluation. sprintdiagnostics.innih.gov

Ornithine Transcarbamylase Deficiency

Ornithine transcarbamylase (OTC) deficiency is the most common inherited urea cycle disorder, transmitted as an X-linked trait. medlink.comwikipedia.org The urea cycle is a metabolic pathway that converts toxic ammonia (B1221849), a byproduct of protein metabolism, into urea for excretion. nih.gov A deficiency in the OTC enzyme leads to the accumulation of ammonia (hyperammonemia) and other precursor metabolites. metabolicsupportuk.org

Hyperammonemic episodes can cause severe neurological damage, leading to coma and death if not treated promptly. wikipedia.org The biochemical diagnosis is supported by plasma amino acid analysis, which typically reveals a characteristic pattern: elevated glutamine and alanine (B10760859) concentrations, with low levels of citrulline and arginine. newenglandconsortium.orgnih.gov This amino acid profile helps differentiate OTC deficiency from other urea cycle disorders and inborn errors of metabolism. medlink.com

Amino Acid Analysis in Inborn Errors of Metabolism
ConditionPrimary DefectKey Amino Acid Findings
Reye's SyndromeMitochondrial dysfunction (often post-viral/aspirin-related)General aminoaciduria may be present; used to rule out underlying metabolic disorders. nih.govmedcraveonline.com
TyrosinemiaDeficiency in an enzyme for tyrosine breakdownElevated plasma tyrosine; methionine may also be high. nih.govmedscape.com
HomocystinuriaDeficiency in cystathionine beta-synthaseElevated plasma homocysteine and methionine. wikipedia.orgnih.gov
Nonketotic HyperglycinemiaDeficiency in the glycine cleavage systemElevated glycine in plasma and cerebrospinal fluid (CSF). sprintdiagnostics.inganeshdiagnostic.com
Ornithine Transcarbamylase DeficiencyDeficiency in the ornithine transcarbamylase enzyme (urea cycle)Elevated glutamine and alanine; low citrulline and arginine. newenglandconsortium.orgnih.gov

Systemic Lupus Erythematosus (SLE) as a Biomarker

L-2-Aminobutyric acid, also known as L-alpha-aminobutyric acid (L-AABA), has been identified as a potential serum biomarker for Systemic Lupus Erythematosus (SLE), particularly in patients with skin involvement. nih.gov Metabolomic studies, which analyze the unique chemical fingerprints that specific cellular processes leave behind, have highlighted disturbances in amino acid metabolism in individuals with SLE. nih.gov

In a study utilizing gas chromatography-mass spectrometry (GC-MS) to compare the serum metabolome of SLE patients with skin lesions, SLE patients without skin lesions, and healthy controls, L-2-aminobutyric acid was one of several metabolites found to be significantly different. nih.gov The research identified L-2-aminobutyric acid as having good potential for differentiating SLE patients with skin manifestations. The diagnostic potential was measured using the area under the receiver operating characteristic (ROC) curve (AUC), a measure of a biomarker's ability to distinguish between two groups. L-2-aminobutyric acid alone demonstrated a significant AUC value in this regard. nih.gov

Further analysis in the same study showed that the diagnostic accuracy could be enhanced by combining L-2-aminobutyric acid with other metabolites. A combined model of L-2-aminobutyric acid and dehydroascorbic acid resulted in a higher AUC, suggesting a more robust predictive capacity for identifying SLE patients with skin lesions. nih.gov These findings point to the potential of L-2-aminobutyric acid as part of a panel of biomarkers for better diagnosis and understanding of the mechanisms behind skin injury in SLE. nih.gov

Biomarker Analysis for SLE with Skin Lesions
Biomarker Area Under the Curve (AUC)
L-alpha-aminobutyric acid0.8636
Dehydroascorbic acid0.8091
Glycine0.7727
L-tyrosine0.7636
Combined Model Area Under the Curve (AUC)
L-alpha-aminobutyric acid + Dehydroascorbic acid0.9273

This table summarizes the diagnostic potential of L-alpha-aminobutyric acid and other metabolites as biomarkers for Systemic Lupus Erythematosus (SLE) with skin lesions, as measured by the Area Under the Curve (AUC) from a receiver operating characteristic (ROC) analysis. nih.gov

Liver Regeneration

Amino acid metabolism is known to play a crucial role in the process of liver regeneration following injury or resection. nih.gov Recent research combining amino acid metabolomics with machine learning has identified L-2-aminobutyric acid (also referred to as 2-aminobutyric acid) as a key metabolite in assessing the liver's regenerative capacity, particularly in the context of non-alcoholic steatohepatitis (NASH). nih.gov

In a study on mice that had undergone a partial hepatectomy, researchers analyzed serum levels of 39 amino acids to identify signatures associated with liver regeneration. nih.gov In the group of mice with NASH, a condition that can complicate liver regeneration, L-2-aminobutyric acid was identified as one of five key amino acid signatures. nih.gov This signature panel, which also included L-arginine, sarcosine, beta-alanine, and L-cysteine, was used to develop a machine learning model (K-nearest neighbor or KNN) to accurately assess the liver index, a measure of regeneration. nih.govnih.gov

This suggests that changes in the serum levels of L-2-aminobutyric acid are correlated with the regenerative process in a diseased liver. The identification of L-2-aminobutyric acid as part of a predictive signature highlights its potential as a biomarker for monitoring the progress of liver regeneration after surgery in patients with underlying liver conditions like NASH. nih.gov Additionally, L-2-aminobutyric acid has been previously recognized as a biomarker for alcohol-induced liver injury. researchgate.net

Amino Acid Signatures for Liver Regeneration Assessment in NASH Model
L-arginine
2-aminobutyric acid (L-2-Aminobutyric acid)
Sarcosine
Beta-alanine
L-cysteine

This table lists the five amino acid signatures, including 2-aminobutyric acid, that were identified for assessing post-hepatectomy liver regeneration in a non-alcoholic steatohepatitis (NASH) mouse model. nih.gov

Osteoporosis

Research into biomarkers for osteoporosis, a disease characterized by weakened bones, has explored the role of various aminobutyric acids. researchgate.netnih.gov While much of the focus has been on isomers like γ-aminobutyric acid (GABA) and β-aminoisobutyric acid (BAIBA), studies have also quantified L-2-aminobutyric acid (L-AABA) levels in patient cohorts, providing data on its concentration in relation to age and bone health status. nih.govresearchgate.net

In a clinical study investigating the relationship between isomeric aminobutyric acids and osteoporosis, serum samples were analyzed from two groups of women: an older group (ages 48-80) with and without osteoporotic fractures, and a younger group (ages 21-41) with either low or high bone mineral density (BMD). nih.gov

The concentrations of L-2-aminobutyric acid were measured across these groups, revealing a wide range of levels. In the older women, serum concentrations of L-2-aminobutyric acid ranged from 2.36–7.86 µM in the non-osteoporotic control group and 2.31–7.78 µM in the osteoporotic (case) group. nih.gov In the younger women cohort, the levels of L-2-aminobutyric acid showed a much broader range, from 4.48–79.72 µM. nih.gov While the study noted a general increasing trend of certain aminobutyric acids in younger or healthier conditions, the direct correlation and specific role of L-2-aminobutyric acid in the pathogenesis or diagnosis of osteoporosis requires further investigation. nih.gov

Serum L-2-Aminobutyric Acid Concentrations in Female Cohorts
Cohort Concentration Range (µM)
Older Women (48-80 years) - Non-osteoporotic2.36 – 7.86
Older Women (48-80 years) - Osteoporotic2.31 – 7.78
Younger Women (21-41 years)4.48 – 79.72

This table displays the measured serum concentration ranges of L-2-Aminobutyric acid (L-AABA) in different female population groups as part of osteoporosis research. nih.govnih.gov

Analytical Methodologies for L 2 Aminobutyric Acid Quantification and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of L-2-aminobutyric acid from complex mixtures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful and widely adopted methods, providing the necessary resolution and sensitivity to analyze this non-proteinogenic amino acid.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a robust and reliable technique for the analysis of L-2-aminobutyric acid due to its simplicity, reproducibility, and sensitivity. A significant challenge in the HPLC analysis of amino acids like L-2-aminobutyric acid is the absence of a strong chromophore or fluorophore in their native structure, which makes direct detection by common UV-Vis or fluorescence detectors difficult. To overcome this, pre-column derivatization is a frequently employed strategy to attach a UV-active or fluorescent tag to the amino acid.

Several derivatizing agents have been successfully utilized for this purpose:

2,4-Dinitrofluorobenzene (DNFB): This reagent reacts with the primary amine group of L-2-aminobutyric acid to form a DNP-derivative that can be readily detected by UV absorbance, typically around 350-360 nm. This method has been shown to be effective for quantifying aminobutyric acid in various samples, including brain tissue. tandfonline.comnih.gov

o-Phthalaldehyde (OPA): In the presence of a thiol, such as 3-mercaptopropionic acid (MPA), OPA reacts rapidly with primary amines to yield highly fluorescent isoindole derivatives. This method offers high sensitivity, though the stability of the derivatives can sometimes be a concern. spectrabase.com

Dansyl Chloride: This reagent is used to create fluorescent derivatives for sensitive detection. It has been validated for the concurrent analysis of gamma-aminobutyric acid (GABA) and glutamic acid in plant samples.

4-Dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl): Known as dabsyl chloride, this reagent forms stable, colored derivatives that can be detected in the visible range, offering good sensitivity and reproducibility for amino acid analysis in food matrices. ymdb.ca

The separation of the derivatized L-2-aminobutyric acid is typically achieved using reversed-phase columns, most commonly a C18 column. The mobile phase usually consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve optimal separation from other sample components.

For the specific separation of enantiomers (L- and D-forms), chiral chromatography is necessary. This can be accomplished either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, have proven effective for the direct separation of underivatized amino acid enantiomers. mdpi.com

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 1: Performance Characteristics of Various HPLC Methods for Aminobutyric Acid Analysis

Derivatizing AgentDetection MethodLinearity RangeLODLOQMatrix
2,4-Dinitrofluorobenzene (DNFB)UV (360 nm)0.2–5.0 mg/mLNot ReportedNot ReportedPlant Extracts
o-Phthalaldehyde (OPA)/MPAFluorescence0.2–0.9 µg/mL0.004 µg/mL0.02 µg/mLStandard Solutions
2-Hydroxynaphthaldehyde (HN)Fluorescence40–600 µg/mL1 µg/mL5 µg/mLStandard Solutions
4-Dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl)UV-Vis1–100 µg/mL0.2 mg/kg0.6 mg/kgFood (Candy, Beverage)
Dansyl ChlorideNot Specified2–1000 µg/mL (for GABA)Not ReportedNot ReportedPlant Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the quantification of L-2-aminobutyric acid, offering unparalleled sensitivity and selectivity. This method combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of mass spectrometry. The inherent challenge in analyzing L-2-aminobutyric acid lies in its existence as one of several isomers (e.g., α-, β-, and γ-aminobutyric acid) that are isobaric, meaning they have the identical mass. tandfonline.com Consequently, chromatographic separation is essential for their unambiguous identification and quantification.

LC-MS/MS methods can be performed with or without derivatization. Direct analysis often utilizes hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns, which are better suited for retaining and separating small, polar molecules like amino acids. nih.gov Alternatively, derivatization with reagents such as Marfey's reagent not only allows for the separation of structural isomers on standard reversed-phase C18 columns but also enables the resolution of enantiomers (D- and L-forms). tandfonline.comnih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for targeted analysis, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest.

In targeted metabolomics, LC-MS/MS is employed to accurately quantify a predefined set of metabolites, including L-2-aminobutyric acid. These methods are rigorously validated for parameters such as linearity, accuracy, precision, and sensitivity (LOD and LOQ). mdpi.comnih.gov To correct for matrix effects and variations in sample preparation and instrument response, stable isotope-labeled internal standards (e.g., deuterium-labeled analogs) are crucial. mdpi.comnih.gov

Targeted LC-MS/MS has been successfully applied to quantify aminobutyric acid isomers in a variety of complex biological matrices, including plasma, cerebrospinal fluid, and tissue extracts. spectrabase.commdpi.com For instance, a validated UPLC-MS/MS method for the analysis of GABA in human plasma demonstrated a lower limit of quantification (LLOQ) of 3.4 ng/mL and a limit of detection (LOD) of 0.12 ng/mL, showcasing the exceptional sensitivity of the technique. mdpi.comnih.gov These targeted approaches are vital for clinical diagnostics, pharmacokinetic studies, and understanding the specific roles of metabolites in physiological and pathological processes.

Table 2: Performance of a Targeted UPLC-MS/MS Method for GABA in Human Plasma

ParameterValue
Linearity Range3.4–2500 ng/mL
Correlation Coefficient (r)≥ 0.997
Lower Limit of Quantification (LLOQ)3.4 ng/mL
Limit of Detection (LOD)0.12 ng/mL
Within- and Between-Day Accuracy & Precision< 10%

Non-targeted metabolomics aims to provide a comprehensive and unbiased profile of all detectable small molecules in a biological sample. LC-MS/MS, particularly when coupled with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, is the primary platform for these discovery-oriented studies. ymdb.ca This approach can simultaneously detect hundreds to thousands of metabolites, including L-2-aminobutyric acid, without prior selection.

The typical workflow involves sample extraction, followed by chromatographic separation using either reversed-phase (for non-polar to semi-polar compounds) or HILIC (for polar compounds) columns. ymdb.ca The mass spectrometer acquires data in full-scan mode, often alternating between MS and MS/MS scans (using data-dependent acquisition) to collect fragmentation data for metabolite identification. ymdb.ca

Non-targeted metabolomics has been used to study the metabolic changes in various biological systems. For example, it has been applied to analyze the enrichment of γ-aminobutyric acid and other metabolites in germinated maize under different treatments and to identify potential plasma biomarkers for major depressive disorder. The vast datasets generated are processed using specialized software to detect features, perform statistical analysis, and identify metabolites that are significantly altered between different experimental groups. This powerful approach is instrumental in generating new hypotheses, discovering novel biomarkers, and understanding complex metabolic pathways.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of L-2-aminobutyric acid. While chromatography excels at separation and quantification, spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural characterization of L-2-aminobutyric acid. It provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H (proton) and ¹³C NMR are used to confirm the identity and purity of the compound.

In a typical ¹H NMR spectrum of L-2-aminobutyric acid, distinct signals corresponding to the protons in different chemical environments are observed. The spectrum, usually recorded in a solvent like deuterium (B1214612) oxide (D₂O), would show:

A triplet for the methyl (CH₃) protons.

A multiplet for the methylene (B1212753) (CH₂) protons.

A triplet for the methine (CH) proton at the alpha-carbon.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. For L-2-aminobutyric acid in water at pH 7.0, characteristic ¹H NMR signals appear at approximately 0.98 ppm (CH₃), 1.90 ppm (CH₂), and 3.72 ppm (α-CH).

The ¹³C NMR spectrum provides information about the carbon skeleton. Each carbon atom in a unique environment gives a distinct signal. For L-2-aminobutyric acid, signals would be expected for the methyl carbon, the methylene carbon, the alpha-carbon, and the carboxyl carbon. These spectroscopic data are crucial for confirming the molecular structure determined by other methods and for studying the molecule's conformation and interactions in solution.

Table 3: ¹H NMR Spectral Data for L-2-Aminobutyric Acid

ParameterValue
Instrument Frequency500 MHz
SolventWater
pH7.00
Chemical Shifts (ppm)
-CH₃ (C4)~0.98
-CH₂- (C3)~1.90
α-CH (C2)~3.72

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a potent analytical technique for identifying functional groups and elucidating the structural characteristics of L-2-aminobutyric acid. Both experimental and theoretical vibrational analyses have been conducted to understand its molecular vibrations. tandfonline.com In a study of DL-2-aminobutyric acid, the molecule, which consists of 16 atoms, was determined to have 42 distinct vibrational modes. tandfonline.com The absence of imaginary frequencies in the theoretical calculations confirmed that the optimized structure corresponds to the lowest potential energy state. tandfonline.com

The experimental FTIR spectra recorded for the compound show a strong correlation with the frequencies calculated using computational methods, such as the B3LYP approach with a 6-311++G(d,p) basis set. tandfonline.com This agreement between experimental and theoretical data validates the reliability of the computational models used for analysis. tandfonline.com

In a related study on a co-crystal of L-2-aminobutyric acid and D-methionine (LABADM), FTIR spectra were recorded in the solid form. researchgate.net The analysis of this crystal also involved theoretical calculations using Hartree-Fock and Density Functional Theory (DFT/B3LYP) methods with a 6–311+G(d,p) basis set to investigate its vibrational properties. researchgate.net

Table 1: Selected FTIR Spectral Data for L-2-Aminobutyric Acid and a Co-crystal

Vibrational Mode Observed Frequency (cm⁻¹) in LABADM Theoretical Method Reference
Deformation mode 1453 DFT/B3LYP researchgate.net
Faint band 1411 Infrared Spectroscopy researchgate.net
NH group rocking mode 1122 Infrared Spectroscopy researchgate.net
C-H rocking 852 Infrared Spectroscopy researchgate.net
COO symmetric stretching 851 Infrared Spectroscopy researchgate.net

Theoretical and Computational Approaches

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of L-2-aminobutyric acid. tandfonline.com Theoretical analyses using DFT have been extensively applied to this molecule. tandfonline.comresearchgate.net Specifically, the B3LYP method in conjunction with the 6-311++G(d,p) basis set has been employed to optimize the molecular structure and determine vibrational modes. tandfonline.comresearchgate.net These theoretical calculations provide insights into the molecule's geometric parameters, such as bond lengths and angles. For instance, the calculated C-H bond length is consistently 1.09 Å, and the N-H bond length is 1.01 Å. tandfonline.com The calculated bond lengths for carbon atoms fall within the range of 1.52–1.53 Å, which aligns with theoretical value ranges of 1.50–1.56 Å. tandfonline.com The close agreement between the spectral and structural properties determined computationally and those observed experimentally confirms the reliability of the DFT approach. tandfonline.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. For DL-2-aminobutyric acid, molecular docking studies have been performed with various proteins to explore its potential biological interactions. tandfonline.com These studies revealed a lowest binding energy of -4.9 kcal/mol, indicating a favorable binding interaction. tandfonline.com The order of electrophilic attack susceptibility was predicted to be O11 > C1 > C10, which suggests potential sites for protein binding. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic properties. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap, provides insights into the stability and reactivity of a molecule. tandfonline.com For DL-2-aminobutyric acid, the LUMO energy was calculated to be -0.6829 eV, while the HOMO energy was -6.9823 eV. tandfonline.com This results in a HOMO-LUMO energy gap of 6.2994 eV. tandfonline.com The electrophilicity index, derived from FMO analysis, has been used to suggest the potential bioactivity of the compound. tandfonline.com

Table 3: Frontier Molecular Orbital Energies for DL-2-Aminobutyric Acid

Molecular Orbital Energy (eV) Reference
HOMO -6.9823 tandfonline.com
LUMO -0.6829 tandfonline.com
Energy Gap (ΔE) 6.2994 tandfonline.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, hyperconjugation, and intermolecular interactions within a molecule. tandfonline.comuni-muenchen.de This method examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de For DL-2-aminobutyric acid, NBO analysis has been used to investigate interference energy, bond hybridization, and interactions between donor and acceptor sites. tandfonline.com The analysis identified several significant stabilization energies (E²) resulting from these interactions. For example, the interaction between C2–H7 and σ* C6–N14 has a stabilization energy of 4.23 kcal/mol, while the interaction between C6–H9 and σ* C10–O11 has a stabilization energy of 5.89 kcal/mol. tandfonline.com These energies are used to quantify the interaction energy within the molecule. tandfonline.com In a study of a co-crystal with D-methionine, NBO analysis confirmed the presence of intermolecular O–N…H hydrogen bonds. researchgate.net

Table 4: Selected NBO Analysis Stabilization Energies for DL-2-Aminobutyric Acid

Donor NBO → Acceptor NBO Stabilization Energy (E²) (kcal/mol) Reference
C6–H9 → σ* C10–O11 5.89 tandfonline.com
C2–H7 → σ* C6–N14 4.23 tandfonline.com
O12–H13 → σ* C6–C10 3.38 tandfonline.com
C1–H3 → σ* C2–C6 3.0 tandfonline.com
C2H8 → σ* C6–H9 2.88 tandfonline.com
C2–H7 → σ* C1–H5 2.86 tandfonline.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method utilized to visualize the three-dimensional charge distribution of a molecule. tandfonline.comresearchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its chemical reactivity and intermolecular interaction patterns. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to denote different potential values. Typically, red indicates regions of most negative potential, which are rich in electrons and prone to electrophilic attack. researchgate.net Conversely, blue represents areas of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net Green or yellow areas signify regions with a near-zero or neutral potential. tandfonline.com

For L-2-aminobutyric acid, MEP analysis is conducted using theoretical methods such as Density Functional Theory (DFT), often with the B3LYP functional and a 6-311++G(d,p) basis set, to obtain an optimized molecular structure. tandfonline.comresearchgate.net The resulting MEP map for L-2-aminobutyric acid reveals distinct regions of varying electrostatic potential, which are critical for understanding its chemical behavior and biological interactions. tandfonline.com

Research Findings

Detailed computational studies on aminobutyric acid provide insights into its electronic properties. The analysis of the MEP surface is instrumental in understanding charge distribution, chemical bonding, and charge-related interactions. tandfonline.com

Negative Potential Regions: The most negative electrostatic potential is concentrated around the oxygen atoms of the carboxyl group (-COOH). This high electron density, depicted as a red or yellow-red region on the MEP map, makes these oxygen atoms the primary sites for electrophilic attack. researchgate.net This region's ability to act as a hydrogen bond acceptor is crucial for its interactions in biological systems, such as enzyme-substrate binding. tandfonline.com

Positive Potential Regions: Conversely, the regions of highest positive potential are localized around the hydrogen atoms of the amino group (-NH2) and the hydroxyl hydrogen of the carboxyl group. researchgate.net These areas, shown in blue, are electron-deficient and thus represent the most probable sites for nucleophilic attack. These positive potentials indicate the molecule's capacity to act as a hydrogen bond donor.

Neutral Regions: The carbon backbone and the ethyl side chain of the L-2-aminobutyric acid molecule generally exhibit a neutral potential, indicated by green coloration. These areas are less likely to be involved in strong electrostatic interactions.

The distinct separation of positive and negative potentials on the molecular surface highlights the dipolar nature of L-2-aminobutyric acid, which is fundamental to its physical properties and its ability to form zwitterions in solution. This charge distribution is a key factor in its recognition by receptors and its role in forming stable intermolecular hydrogen bonds, which influences its crystal structure. nih.gov

Molecular RegionFunctional GroupTypical MEP Color CodeElectrostatic PotentialPredicted Reactivity
Oxygen AtomsCarboxyl (-COOH)RedNegativeSite for electrophilic attack; Hydrogen bond acceptor
Hydrogen AtomsAmino (-NH₂)BluePositiveSite for nucleophilic attack; Hydrogen bond donor
Hydrogen AtomCarboxyl (-COOH)BluePositiveSite for nucleophilic attack; Hydrogen bond donor
Alkyl ChainEthyl (-CH₂CH₃)GreenNeutralLow electrostatic reactivity

Future Research Directions and Applications

Elucidating Underexplored Physiological Roles

While L-2-aminobutyric acid is known as a nonessential amino acid, its specific physiological functions are still being explored. It serves as a substrate for enzymes that catalyze the alpha-elimination of hydroxyl groups, a process integral to the synthesis of proteins and other biological molecules. biosynth.com Recent studies have begun to shed light on more specific roles, particularly in metabolic regulation.

One significant area of investigation is the link between 2-aminobutyric acid and glutathione (B108866) homeostasis in the heart muscle. nih.gov Research has shown that 2-aminobutyric acid is produced when the glutathione synthetic pathway is activated in response to oxidative stress. nih.gov It is generated from 2-oxobutyric acid, a byproduct of cysteine biosynthesis, which is a critical substrate for glutathione synthesis. nih.gov This suggests that levels of 2-aminobutyric acid may reflect the body's efforts to compensate for oxidative stress. nih.gov Furthermore, it has been observed that 2-aminobutyric acid can increase intracellular glutathione levels by activating AMPK, indicating a direct role in cellular antioxidant defense mechanisms. nih.gov

Additionally, L-2-aminobutyric acid has been shown to inhibit protease activity and possesses antibacterial properties. biosynth.com Further research into these areas could reveal novel therapeutic applications. The compound is also an analog of 2-aminoethanol, which has been found to inhibit the production of amyloid protein in human serum, suggesting a potential, though still speculative, role in neurodegenerative disease research. biosynth.com

Therapeutic and Preventative Benefits in Neurological Disorders

The primary therapeutic significance of L-2-aminobutyric acid lies in its role as a crucial chiral precursor for the synthesis of several important pharmaceuticals, particularly those targeting neurological disorders. nih.govnih.gov It is a key intermediate in the production of anti-epileptic drugs such as Levetiracetam (B1674943) and Brivaracetam. nih.govnih.gov The specific stereochemistry of L-2-aminobutyric acid is essential for the pharmacological activity of these drugs.

While L-2-aminobutyric acid itself is not a primary neurotransmitter in the way that gamma-aminobutyric acid (GABA) is, its derivatives are vital for modulating neuronal excitability. youtube.comclevelandclinic.org GABA is the main inhibitory neurotransmitter in the mature brain, and its function is crucial for preventing the over-excitation of neurons that can lead to seizures. youtube.com The therapeutic action of drugs synthesized from L-2-aminobutyric acid is often related to the modulation of the GABAergic system or other mechanisms that reduce neuronal hyperexcitability.

Future research in this area will likely focus on developing more efficient and stereoselective synthetic routes to these established drugs, as well as exploring new derivatives of L-2-aminobutyric acid for novel therapeutic applications in neurology. The development of chemoenzymatic cascade reactions to produce pharmaceutically active GABA analogues highlights the ongoing innovation in this field. researchgate.net

Advanced Metabolic Engineering for Industrial-Scale Production

The increasing demand for enantiomerically pure L-2-aminobutyric acid in the pharmaceutical industry has driven the development of sustainable and cost-effective production methods. nih.govnbinno.com While chemical synthesis is possible, it often involves harsh conditions and can produce undesirable racemic mixtures. nih.gov Consequently, metabolic engineering of microorganisms for fermentative production has become a major focus of research.

Scientists have successfully engineered strains of Escherichia coli and Saccharomyces cerevisiae to produce L-2-aminobutyric acid from renewable feedstocks like glucose. nih.govnih.gov These strategies typically involve expanding the natural metabolic network of the microorganism. For instance, in E. coli, a threonine-hyperproducing strain can be modified to redirect metabolic flux towards L-2-aminobutyric acid. nih.govresearchgate.net This is often achieved by overexpressing key enzymes such as L-threonine deaminase and L-leucine dehydrogenase, while simultaneously blocking competing pathways, such as the synthesis of L-isoleucine. nih.govresearchgate.net

In Saccharomyces cerevisiae, a two-step heterologous pathway has been designed, starting from the endogenous amino acid L-threonine. nih.govresearchgate.net This involves the expression of enzymes like Bacillus subtilis threonine deaminase and a mutated E. coli glutamate (B1630785) dehydrogenase. nih.govresearchgate.net Further enhancements can be made by feeding the culture with additional L-threonine or by removing feedback inhibition in the threonine biosynthesis pathway. nih.gov

Recent advancements have focused on optimizing fermentation strategies to improve yield and productivity. This includes investigating the effects of different carbon sources like glycerol, optimizing fed-batch processes, and amplifying production in large-scale fermenters. nih.govresearchgate.net The development of recyclable biotransformation systems using immobilized enzymes is another promising approach for industrial-scale production. nih.gov

Table 1: Examples of Engineered Microorganisms for L-2-Aminobutyric Acid Production
MicroorganismKey Genetic ModificationsSubstrateAchieved TiterReference
Escherichia coliDeletion of rhtA and ilvIH genes; Co-overexpression of ilvA and leuDH genesGlucose9.33 g/L nih.govresearchgate.net
Saccharomyces cerevisiaeExpression of Bacillus subtilis threonine deaminase and mutated E. coli glutamate dehydrogenaseL-threonine>1.70 mg/L (with L-threonine feeding) nih.govresearchgate.net

Development of Novel Biomarkers for Disease Diagnostics

There is growing interest in the potential of aminobutyric acid isomers, including L-2-aminobutyric acid, as biomarkers for various diseases. researchgate.netresearchgate.net Recent studies have explored the correlation between the serum levels of these isomers and conditions such as osteoporosis. researchgate.netresearchgate.net

A sensitive screening method has been developed to quantify aminobutyric acid isomers and enantiomers, revealing associations with bone mineral density (BMD) and osteoporotic fractures. researchgate.net For instance, α-aminobutyric acid has been investigated as a potential biomarker for conditions like alcoholic liver injury, sepsis, and malnutrition. researchgate.net While much of the focus in bone health has been on γ-aminobutyric acid (GABA) and β-aminoisobutyric acid (BAIBA), the role of L-2-aminobutyric acid is an area for further investigation. researchgate.netnih.gov

Studies have also identified associations between serum levels of L-α-aminobutyric acid (L-AABA) and physical performance and aging. nih.gov It has been suggested as a potential biomarker for malnutrition, liver damage, and depression. nih.gov The development of advanced analytical techniques, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), allows for the complete separation and accurate measurement of these isomers in biological samples, paving the way for their use in clinical diagnostics. nih.gov

Table 2: Aminobutyric Acid Isomers as Potential Biomarkers
IsomerPotential Disease/Condition AssociationReference
α-Aminobutyric acid (AABA)Alcoholic liver injury, sepsis, malnutrition, depression, tuberculosis, Reye's syndrome researchgate.netresearchgate.net
γ-Aminobutyric acid (GABA)Osteoporosis, physical performance, aging researchgate.netnih.gov
β-Aminoisobutyric acid (BAIBA)Osteoporosis, physical performance, metabolic diseases nih.govfrontiersin.org

Applications in Biomass Conversion and Biofuel Production

The transition to a bio-based economy has spurred research into the conversion of lignocellulosic biomass into valuable chemicals and biofuels. While direct applications of L-2-aminobutyric acid in this field are still emerging, it is being explored in the context of biomass processing. For example, it has been mentioned in the context of alcoholamine enhanced fractionation of cellulose (B213188) from lignocellulosic biomass in ionic liquids.

More broadly, research has focused on the catalytic production of amino acids, including α-aminobutyric acid, from biomass-derived intermediates. This involves the conversion of α-hydroxyl acids, which can be obtained from biomass, into amino acids through amination. This approach offers a sustainable and potentially more efficient chemical route to produce amino acids from renewable woody biomass components.

Further Studies on Enantioselective Synthesis and Chirality

The chirality of L-2-aminobutyric acid is fundamental to its application in the pharmaceutical industry. nih.govacs.org Consequently, the development of efficient and highly selective methods for its synthesis is a critical area of ongoing research. Various strategies for enantioselective synthesis and chiral resolution have been explored.

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. acs.org Tri-enzymatic cascade reactions have been developed for the synthesis of 2-aminobutyric acid from readily available starting materials like L-threonine. nih.gov These systems can achieve high yields and excellent enantiomeric excess. nih.gov

Another approach is the optical resolution of racemic mixtures. nih.govoup.com "Replacing crystallization" is a technique that has been successfully used to resolve racemic 2-aminobutanoic acid p-toluenesulfonate, which exists as a conglomerate. nih.govoup.com This method uses an optically active co-solute to preferentially crystallize one enantiomer from a supersaturated solution. nih.govoup.com

Furthermore, the development of highly sensitive chiral resolution labeling reagents allows for the simultaneous separation and identification of all aminobutyric acid isomers and enantiomers using techniques like LC-MS. rsc.orgrsc.org This is not only crucial for quality control in synthesis but also for accurate quantification in biomarker research. rsc.orgrsc.org Chemoenzymatic cascade routes are also being developed for the efficient synthesis of pharmaceutically active GABA analogues, highlighting the synergy between biocatalysis and chemical synthesis. researchgate.net

Q & A

Q. What are the standard analytical methods for quantifying L-2-aminobutyric acid in biological samples?

  • Methodological Answer : L-2-Aminobutyric acid (L-2-ABA) is commonly quantified using high-performance liquid chromatography (HPLC) with fluorescence detection or ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). For cell culture studies, derivatization with dansyl chloride or o-phthalaldehyde enhances sensitivity . In metabolomics workflows, targeted LC-MS/MS platforms are preferred for their specificity in distinguishing L-2-ABA from structural isomers like D-2-aminobutyric acid .

Q. How is L-2-aminobutyric acid synthesized for laboratory use?

  • Methodological Answer : Laboratory-scale synthesis typically employs enzymatic methods due to their stereoselectivity. A one-pot system using L-threonine deaminase (to convert L-threonine to α-ketobutyrate) and leucine dehydrogenase (to aminate α-ketobutyrate to L-2-ABA) is widely adopted. NADH regeneration via formate dehydrogenase ensures cost efficiency . Chemical methods (e.g., desulfurization of L-cysteine derivatives) are less favored due to byproduct formation and low enantiomeric purity .

Q. What safety protocols are recommended for handling L-2-aminobutyric acid?

  • Methodological Answer : Researchers must wear nitrile gloves, EN166-certified safety goggles, and lab coats to prevent skin/eye contact. Store L-2-ABA in sealed containers at room temperature, avoiding humidity. Spills should be neutralized with 5% acetic acid and disposed of as hazardous waste .

Advanced Research Questions

Q. How can enzyme engineering improve the yield of L-2-aminobutyric acid in microbial systems?

  • Methodological Answer : Directed evolution of ω-transaminases (e.g., from Ochrobactrum anthropi) enhances substrate specificity for α-ketobutyrate. Co-expression with NADH-dependent dehydrogenases and optimization of cofactor regeneration (e.g., using glucose dehydrogenase) increase titers to >40 g/L in E. coli systems . Computational tools like RosettaDesign help predict mutations for improved enzyme stability .

Q. What strategies resolve contradictions in L-2-ABA’s role as a biomarker for metabolic disorders?

  • Methodological Answer : Discrepancies in biomarker studies (e.g., elevated levels in Reye’s syndrome vs. homocystinuria) arise from cross-reactivity in immunoassays. To address this, use orthogonal validation via isotope dilution mass spectrometry (ID-MS) and genetic knockout models to confirm pathway specificity . Cohort stratification by age and comorbidities further refines diagnostic accuracy .

Q. How does L-2-ABA contribute to biomass conversion in biofuel research?

  • Methodological Answer : In ionic liquid-mediated lignocellulose fractionation, L-2-ABA acts as a co-solvent to disrupt hydrogen bonds in cellulose. Its amine group enhances solubility of lignin derivatives, reducing energy input during saccharification. Process optimization involves pH-controlled (7.5–8.0) systems with 10–15% (w/v) L-2-ABA to maximize yield .

Q. What crystallographic techniques characterize polymorphic forms of L-2-aminobutyric acid?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves two fully ordered polymorphs (space group P2₁2₁2₁, Z′ = 4). Differential scanning calorimetry (DSC) identifies thermal transitions between forms, while solid-state NMR confirms hydrogen-bonding networks. Polymorph stability is critical for pharmaceutical formulation .

Q. How can continuous bioprocessing replace batch production of L-2-aminobutyric acid?

  • Methodological Answer : A continuous enzymatic membrane reactor (EMR) integrates L-threonine deaminase and leucine dehydrogenase with in situ product removal. Key parameters include residence time (4–6 hr) and NADH recycling efficiency (>95%). Compared to batch, EMR systems achieve 30% higher productivity and reduce waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.